molecular formula C6H12O3 B3060227 Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- CAS No. 204119-59-5

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-

Cat. No.: B3060227
CAS No.: 204119-59-5
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-AKGZTFGVSA-N
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Description

Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433352
Record name Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204119-59-5
Record name Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Role and Analysis of 2-Hydroxy-3-Methylpentanoic Acid in BCAA Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Role of 2-Hydroxy-3-Methylpentanoic Acid in BCAA Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Hydroxy-3-methylpentanoic acid (HMVA), also known as 2-hydroxy-3-methylvalerate, is a critical downstream metabolite of isoleucine. In healthy physiology, it exists at negligible concentrations. However, in pathological states—most notably Maple Syrup Urine Disease (MSUD) —it accumulates as a result of a metabolic shunt. When the primary oxidative pathway via the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex is compromised, the accumulating 

-keto acid of isoleucine is reduced by Lactate Dehydrogenase (LDH) to form HMVA.

For researchers and drug developers, HMVA serves two primary roles:

  • Diagnostic Biomarker: Its presence in urine is pathognomonic for defects in the BCKDH complex.

  • Metabolic Reservoir: It represents a reversible "sink" for toxic keto-acids, mitigating acute neurotoxicity but indicating severe metabolic decompensation.

This guide details the biochemical genesis, stereochemical considerations, and a validated GC-MS protocol for the quantification of HMVA.

Biochemical Genesis: The Metabolic Shunt

To understand the role of HMVA, one must analyze the catabolism of Isoleucine (Ile). The pathway bifurcates at the


-keto acid stage depending on the activity of the BCKDH complex.
The Canonical vs. Shunt Pathway
  • Transamination: L-Isoleucine is first transaminated by Branched-Chain Aminotransferase (BCAT) to form (S)-

    
    -keto-
    
    
    
    -methylvalerate (KMV)
    .
  • Oxidative Decarboxylation (Canonical): Under normal conditions, KMV is irreversibly decarboxylated by the mitochondrial BCKDH complex to form 2-methylbutyryl-CoA.

  • Reduction (Shunt): When BCKDH is defective (MSUD) or saturated, KMV accumulates. The cytosolic enzyme L-Lactate Dehydrogenase (LDH) —promiscuous for

    
    -keto acids—reduces KMV to HMVA .
    
Enzymology and Stereochemistry
  • Enzyme: L-Lactate Dehydrogenase (LDH, EC 1.1.1.27).[1][2] While highly specific for pyruvate, LDH retains significant activity against branched-chain

    
    -keto acids (BCKAs) due to the hydrophobic nature of its substrate-binding pocket.
    
  • Reaction:

    
    
    
  • Stereochemistry:

    • Isoleucine possesses two chiral centers: (2S, 3S).

    • Transamination destroys the C2 chirality but retains the (S)-configuration at C3.

    • LDH is L-specific (producing (S)-lactate).[1] Consequently, the reduction of KMV typically yields (2S, 3S)-2-hydroxy-3-methylpentanoic acid .

    • Note: Unlike the irreversible BCKDH step, this reduction is reversible. HMVA can be re-oxidized to KMV if the NADH/NAD+ ratio permits, acting as a reservoir for the toxic keto-acid.

Visualization of the Pathway

The following diagram illustrates the bifurcation of Isoleucine metabolism.

BCAA_Metabolism Iso L-Isoleucine KMV (S)-alpha-Keto-beta-methylvalerate (KMV) Iso->KMV reversible BCAT BCAT (Transamination) Iso->BCAT HMVA 2-Hydroxy-3-methylpentanoic Acid (HMVA) KMV->HMVA Pathological Shunt (MSUD / Blockage) AcylCoA 2-Methylbutyryl-CoA KMV->AcylCoA Primary Pathway (Healthy) BCKDH BCKDH Complex (Oxidative Decarboxylation) KMV->BCKDH LDH L-Lactate Dehydrogenase (Reduction) KMV->LDH HMVA->KMV Re-oxidation TCA TCA Cycle (Energy) AcylCoA->TCA

Figure 1: Metabolic bifurcation of Isoleucine. The red path indicates the formation of HMVA when BCKDH is blocked.

Pathophysiological Significance

Maple Syrup Urine Disease (MSUD)

In MSUD, the activity of the BCKDH complex is <3% of normal.[3][4][5] This leads to a massive accumulation of BCAAs and their corresponding keto-acids.[6]

  • Toxicity: The keto-acid (KMV) is neurotoxic, inhibiting the mitochondrial dihydrolipoyl dehydrogenase (E3) subunit of other complexes (like

    
    -ketoglutarate dehydrogenase) and disrupting glutamate homeostasis.
    
  • Role of HMVA: The conversion to HMVA is a detoxification attempt. Hydroxy acids are generally less reactive and more water-soluble than their keto-analogs, facilitating urinary excretion. However, high levels of HMVA in urine are a definitive marker of the disease.

Clinical Biomarkers
AnalyteHealthy Level (

mol/L)
MSUD Level (

mol/L)
Diagnostic Specificity
Plasma Leucine 70 - 170> 1000High
Plasma Alloisoleucine < 2> 5Pathognomonic
Urine HMVA Undetectable / Trace High (Gross Elevation) Confirmative for Ile Block

Analytical Methodology: GC-MS Protocol

For researchers investigating BCAA flux or validating MSUD models, accurate quantification of HMVA is essential. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) via trimethylsilyl (TMS) derivatization.

Principle

HMVA is a non-volatile organic acid. To analyze it by GC, it must be extracted from the aqueous matrix (urine/plasma) and derivatized to block the polar hydroxyl (-OH) and carboxyl (-COOH) groups, increasing volatility and thermal stability.

Reagents
  • Internal Standard (IS): 3,3-dimethylglutaric acid or tropic acid (added to normalize extraction efficiency).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100

      
      L of urine.
      
    • Add Internal Standard (concentration equivalent to 100

      
      mol/L final).
      
    • Acidify to pH < 2 using 6N HCl. Rationale: Protonates the carboxyl group (COO-

      
       COOH), driving the molecule into the organic phase.
      
  • Liquid-Liquid Extraction:

    • Add 400

      
      L Ethyl Acetate. Vortex vigorously for 60 seconds.
      
    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a glass vial.

    • Repeat extraction once more and combine organic layers.

  • Drying & Derivatization:

    • Evaporate solvent to dryness under a stream of Nitrogen (

      
      ) at 40°C.
      
    • Add 50

      
      L of BSTFA + 1% TMCS.
      
    • Incubate at 60°C for 30 minutes. Rationale: Ensures complete silylation of the sterically hindered

      
      -hydroxy group.
      
  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detection: Electron Impact (EI) mode.

Data Interpretation

The di-TMS derivative of HMVA (Molecular Weight ~290 Da) produces a characteristic fragmentation pattern.

  • Target Ion (Quantification): m/z 145 (Cleavage between C1 and C2, retaining the

    
    -hydroxy-TMS group).
    
  • Qualifier Ions: m/z 73 (TMS group), m/z 159.

  • Retention Time: Elutes after 2-hydroxyisovalerate (Valine metabolite) and before 2-hydroxyisocaproate (Leucine metabolite).

Workflow Diagram

GCMS_Protocol Sample Sample (Urine/Plasma) Acid Acidification (pH < 2) Sample->Acid Extract Extraction (Ethyl Acetate) Acid->Extract Protonation Dry Evaporation (N2 Stream) Extract->Dry Organic Phase Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Residue GCMS GC-MS Analysis (Target Ion: m/z 145) Deriv->GCMS Di-TMS Ester

Figure 2: Analytical workflow for the quantification of HMVA.

References

  • National Institutes of Health (NIH) - PubChem. 2-Hydroxy-3-methylpentanoic acid (Compound Summary). Available at: [Link]

  • Mamer, O. A., et al. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. Available at: [Link]

  • Blackburn, P. R., et al. (2017). Maple Syrup Urine Disease: Mechanisms and Management. The Clinical Biochemist Reviews. Available at: [Link]

  • Shimadzu Application News. Analysis of Organic Acids in Urine by GC-MS. Available at: [Link][7]

  • MetBioNet. Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Available at: [Link]

Sources

De Novo Biosynthesis of (2S)-2-Hydroxy-3-Methylvalerate: Pathway Dynamics and Engineering Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Hydroxy-3-methylvalerate (HMV) is a high-value, bioactive aliphatic 2-hydroxy acid. Owing to its dual functionality as a carboxylic acid and an alcohol, HMV serves as a critical chiral building block for pharmaceuticals (such as the cyclodepsipeptide beauvericin), specialty chemicals, and biodegradable materials[1]. Despite its industrial potential, the microbial synthesis of HMV remains narrowly explored, primarily relying on the "L-isoleucine-initiated" metabolic pathway[1].

This technical guide deconstructs the metabolic pathway of L-isoleucine to (2S)-2-hydroxy-3-methylvalerate, detailing the stereochemical mechanisms, enzymatic kinetics, and self-validating experimental protocols necessary for high-titer biomanufacturing.

Mechanistic Pathway Analysis: Stereochemical Fidelity

The biosynthesis of HMV from L-isoleucine requires a precise, two-step enzymatic cascade that must carefully manage the molecule's chiral centers. L-isoleucine naturally exists as the (2S, 3S) enantiomer.

  • Transamination (Stereocenter Retention): The pathway is initiated by a branched-chain amino acid aminotransferase (BCAT). BCAT catalyzes the transfer of the

    
    -amino group from L-isoleucine to 
    
    
    
    -ketoglutarate, yielding L-glutamate and 2-keto-3-methylvalerate (KMV)[2]. During this transamination, the C2 chiral center is converted to a planar
    
    
    hybridized ketone, but the C3 stereocenter is strictly retained, resulting in (3S)-2-keto-3-methylvalerate[3].
  • Stereoselective Reduction (Stereocenter Re-establishment): The critical step in producing the (2S) enantiomer of HMV is the stereoselective reduction of the C2 ketone. This is catalyzed by a keto-acid reductase (KAR) or a specific L-hydroxyacid dehydrogenase[1]. The enzyme must execute a hydride transfer from NAD(P)H to a specific face (Re or Si) of the KMV carbonyl carbon to re-establish the (2S) configuration, yielding (2S, 3S)-2-hydroxy-3-methylvalerate. In human metabolism, off-target reduction of KMV by promiscuous lactate dehydrogenases (LDH) can also yield HMV, often serving as a clinical biomarker for metabolic disorders like Maple Syrup Urine Disease (MSUD)[2][4].

Pathway Iso L-Isoleucine (2S, 3S) KMV 2-Keto-3-methylvalerate (3S) Iso->KMV BCAT (PLP, a-KG -> Glu) HMV (2S)-2-Hydroxy-3-methylvalerate (2S, 3S) KMV->HMV KAR / PanE (NAD(P)H -> NAD(P)+)

Fig 1. Enzymatic cascade for the stereoselective biosynthesis of HMV from L-isoleucine.

Enzymatic Selection and Kinetic Dynamics

The bottleneck in HMV biosynthesis is the catalytic efficiency and stereospecificity of the keto-acid reductase (KAR). Various KARs exhibit considerable variation in substrate specificity when presented with KMV. Recent synthetic biology efforts have screened multiple reductases to optimize metabolic flux in engineered Escherichia coli[1].

As summarized in Table 1, the endogenous 2-dehydropantoate 2-reductase (PanE) from E. coli demonstrates superior catalytic efficiency for KMV reduction compared to heterologous alternatives like KivR or LYS[1].

Table 1: Kinetic Comparison of Keto-Acid Reductases for KMV Reduction in E. coli

EnzymeSource OrganismPreferred Co-factorHMV Titer (g/L)*Relative Efficiency
PanE Escherichia coliNADPH0.7 ± 0.0High (Optimal)
LIKAR Leuconostoc lactisNADH~0.4Moderate
KivR Beauveria bassianaNADH~0.3Moderate
LYS Saccharomyces cerevisiaeNADPH<0.1Low

*Data based on whole-cell biotransformation with 1 g/L KMV substrate loading[1].

Metabolic Engineering: Division-of-Labor Consortia

Scaling HMV production in a single microbial strain often leads to metabolic burden and intermediate overflow (accumulation of pyruvate or KMV). To circumvent this, advanced biomanufacturing employs a division-of-labor microbial consortium [1].

By splitting the pathway, one engineered strain is optimized for the conversion of glucose to the KMV intermediate, while a second strain is engineered to utilize xylose and convert the secreted KMV into HMV via overexpressed PanE. Co-feeding glucose and xylose synchronizes substrate uptake with product formation, effectively rerouting carbon away from by-products and achieving high-titer HMV production (up to 2.18 g/L)[1].

Self-Validating Experimental Protocol: Whole-Cell Biotransformation

To empirically validate the conversion of KMV to HMV, the following self-validating whole-cell biotransformation protocol is utilized. This method leverages the host cell's native metabolism for continuous cofactor regeneration, eliminating the need for expensive in vitro NADPH supplementation.

Step-by-Step Methodology

1. Strain Cultivation & Induction

  • Action: Cultivate E. coli harboring the PanE overexpression plasmid in LB medium at 37°C until

    
     reaches 0.6. Induce with 0.1 mM IPTG and incubate at 16°C for 12 hours.
    
  • Causality: Low-temperature induction slows translation rates, preventing the formation of insoluble inclusion bodies and ensuring the PanE enzyme folds into its active, soluble conformation.

2. Resting Cell Preparation

  • Action: Harvest cells via centrifugation (4,000

    
     g, 10 min). Wash and resuspend the pellet in 100 mM potassium phosphate buffer (pH 7.0) supplemented with 1% (w/v) glucose to an 
    
    
    
    of 10.
  • Causality: Utilizing "resting cells" decouples the growth phase from the production phase, directing all cellular energy toward biotransformation. The addition of glucose is critical; its oxidation via the pentose phosphate pathway continuously regenerates the NADPH required by PanE.

3. Biotransformation

  • Action: Add 1 g/L of 2-keto-3-methylvalerate (KMV) to the cell suspension. Incubate at 30°C and 200 rpm for 24 hours.

  • Causality: 30°C provides optimal thermodynamic kinetics for PanE without inducing thermal denaturation of the biocatalyst.

4. Acidification & Extraction

  • Action: Centrifuge to remove biomass. Acidify the cell-free supernatant to pH < 2.0 using 6M HCl. Extract the aqueous phase with an equal volume of ethyl acetate.

  • Causality: HMV is an organic acid (pKa ~ 3.8). Acidifying the solution protonates the carboxylate group, shifting the molecule into its uncharged, lipophilic state to maximize partitioning into the organic solvent.

5. Derivatization & GC-MS Validation

  • Action: Evaporate the ethyl acetate under nitrogen. Resuspend the residue and derivatize using BSTFA + 1% TMCS at 70°C for 30 minutes prior to GC-MS injection.

  • Causality: The hydroxyl and carboxyl groups of HMV form strong intermolecular hydrogen bonds, resulting in poor volatility. Silylation replaces these active protons with trimethylsilyl (TMS) groups, drastically increasing thermal stability and volatility for accurate GC-MS quantification, thereby validating the success of the biotransformation[1].

Workflow Step1 1. Strain Engineering (PanE Overexpression) Step2 2. Biomass Generation (IPTG Induction, 16°C) Step1->Step2 Step3 3. Resting Cell Preparation (Buffer + 1% Glucose for NADPH) Step2->Step3 Step4 4. Biotransformation (1 g/L KMV, 30°C, 24h) Step3->Step4 Step5 5. Acidification & Extraction (pH < 2, Ethyl Acetate) Step4->Step5 Step6 6. GC-MS Quantification (TMS Derivatization) Step5->Step6

Fig 2. Self-validating workflow for whole-cell biotransformation and GC-MS quantification of HMV.

References

1.[1] Liu, Y., Wang, S., & Su, H. (2025). Co-utilization of glucose and xylose in synthetic Escherichia coli consortia for efficient 2-hydroxy-3-methylvalerate biosynthesis. Biotechnology for Biofuels and Bioproducts.[Link] 2.[3] Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. PubMed (NIH).[Link] 3.[2] National Center for Biotechnology Information. (2025). 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878. PubChem (NIH).[Link] 4.[4] Sato, T., et al. (2023). A 2-Hydroxybutyrate-mediated feedback loop regulates muscular fatigue. eLife.[Link]

Sources

natural occurrence of 2-hydroxy-3-methylvaleric acid in fermentation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence and Biosynthetic Dynamics of 2-Hydroxy-3-Methylvaleric Acid in Fermentation Systems

Executive Summary

As bioprocessing and metabolomics advance, the identification of low-abundance, high-impact secondary metabolites has become critical for optimizing fermentation systems and understanding microbial-host interactions. 2-Hydroxy-3-methylvaleric acid (HMVA) —also known as isoleucic acid or 2-hydroxy-3-methylpentanoic acid—is a branched-chain hydroxy acid (BCHA) derived from the catabolism of L-isoleucine[1]. Once considered a mere metabolic byproduct, HMVA is now recognized as a pleiotropic signaling molecule, a redox-balancing sink in lactic acid bacteria (LAB), a modulator of mammalian cell culture efficiency, and a critical component of plant defense mechanisms.

Drawing upon advanced metabolomic profiling and bioprocess engineering principles, this whitepaper provides a comprehensive mechanistic overview of HMVA’s biosynthesis, its natural occurrence across diverse fermentation environments, and the rigorous analytical protocols required for its quantification.

Biochemical Identity and Biosynthetic Origins

HMVA (C₆H₁₂O₃) is an alpha-hydroxy acid featuring a methyl branch at the C3 position. Because it contains two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[2]. In biological systems, the (2R,3S)-isomer is frequently encountered due to the stereospecificity of the enzymes involved in its synthesis from L-isoleucine[3].

The Mechanistic Causality of HMVA Biosynthesis

In microbial fermentation, the production of HMVA is not accidental; it is a highly regulated response to redox imbalance. During anaerobic growth, glycolysis generates an excess of NADH. To maintain glycolytic flux, cells must regenerate NAD⁺.

  • Transamination: L-isoleucine undergoes transamination via branched-chain aminotransferase to form 2-keto-3-methylvaleric acid (KMVA)[1].

  • Reduction: Promiscuous enzymes, such as lactate dehydrogenase (LDH) or specific hydroxyacid dehydrogenases, reduce KMVA to HMVA[2]. This reduction acts as an electron sink, oxidizing NADH to NAD⁺ and ensuring metabolic homeostasis under oxygen-limited conditions.

Biosynthesis Isoleucine L-Isoleucine (Branched-Chain Amino Acid) KMVA 2-Keto-3-methylvaleric acid (KMVA) Isoleucine->KMVA Branched-chain aminotransferase (Transamination) HMVA 2-Hydroxy-3-methylvaleric acid (HMVA / Isoleucic Acid) KMVA->HMVA Lactate Dehydrogenase (LDH) (NADH-dependent Reduction)

Caption: Biosynthetic pathway of 2-hydroxy-3-methylvaleric acid from L-isoleucine.

Natural Occurrence in Fermentation Systems

HMVA is ubiquitous across various natural and engineered fermentation ecosystems. Its presence serves as a biomarker for specific microbial successions and metabolic states.

A. Lactic Acid Bacteria (LAB) and the Gut Microbiome

LAB are prolific producers of BCHAs. In the gut microbiome, the fermentation of branched-chain amino acids by LAB yields significant quantities of HMVA. Recent in vitro screening demonstrates that HMVA and related BCHAs actively stimulate the growth of beneficial Lactobacillaceae and Bifidobacteriaceae while modulating the broader microbial community[4].

B. Food Fermentation (Cocoa Beans)

During the spontaneous, multi-stage fermentation of cocoa beans, the metabolome undergoes drastic shifts. Metabolomic profiling reveals that isoleucic acid concentrations increase significantly after 96 hours of fermentation, perfectly correlating with the exponential growth phase of LAB and the decline of initial yeast populations[5].

C. Mammalian Cell Culture (CHO Cells)

In biopharmaceutical manufacturing, Chinese Hamster Ovary (CHO) cells often suffer from toxic lactate accumulation. Comprehensive ¹³C stable-isotope tracing has identified HMVA as a secreted by-product in CHO cultures. Surprisingly, supplementation of CHO cultures with 2-hydroxy acids like HMVA reduces lactate accumulation by up to 60% without inhibiting cell growth[6]. Mechanistically, HMVA acts as a competitive substrate for LDH, diverting the enzyme's activity away from pyruvate reduction[6].

D. Plant Defense Mechanisms (The Isoleucic Acid Triad)

In plant biology, HMVA (referred to as isoleucic acid or ILA) is a critical signaling molecule. It operates via the "isoleucic acid triad," where it synergistically co-operates with salicylic acid (SA) to activate SA-responsive defense genes (such as PR1), induces superoxide formation, and inhibits root growth to divert energy toward pathogen resistance[7].

Roles HMVA 2-Hydroxy-3-methylvaleric acid (HMVA) Gut Gut Microbiome (Promotes Lactobacillaceae growth) HMVA->Gut Plant Plant Defense (Synergizes with Salicylic Acid) HMVA->Plant CHO CHO Cell Bioprocessing (Competitively inhibits lactate production) HMVA->CHO

Caption: Pleiotropic biological effects of HMVA across diverse biological systems.

Quantitative Data Summary

The physiological impact of HMVA is highly dose- and context-dependent. Table 1 summarizes the quantitative thresholds observed across various fermentation and biological systems.

Table 1: Quantitative Impact and Occurrence of HMVA

Biological SystemHMVA Concentration / DoseObserved Effect / Biological RoleReference
CHO Cell Culture 2.0 mM (Supplementation)Reduced lactate accumulation by up to 60%; increased downstream 2-methylbutyric acid.[6]
Gut Microbiota (In vitro) 0.125 – 2.0 mg/mLStimulated exponential growth of Lactobacillaceae and Bifidobacteriaceae.[4]
Plant Defense (Arabidopsis) 250 – 500 µMSynergistic activation of PR1 transcription; induced reactive oxygen species (ROS) formation.[7]
Cocoa Fermentation ~4.4E-4 (Relative Abundance)Biomarker for LAB dominance; peaks at 96 hours post-inoculation.[5]

Experimental Methodologies: Self-Validating GC-MS Profiling

As a Senior Application Scientist, I emphasize that the extraction of highly polar, water-soluble organic acids from complex fermentation broths is prone to poor recovery and matrix interference. The following protocol is designed as a self-validating system : it utilizes extreme pH shifts to force organic partitioning and incorporates internal standards prior to extraction to mathematically correct for evaporative losses and derivatization inefficiencies.

Protocol: Extraction and Quantification of HMVA

Step 1: Quenching and Clarification

  • Action: Transfer 1.0 mL of active fermentation broth into a pre-chilled tube containing 4.0 mL of -20°C methanol. Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Causality: Rapid cold-quenching instantly halts enzymatic activity (specifically LDH and aminotransferases), preventing the artificial generation or degradation of HMVA post-sampling.

Step 2: Internal Standard Addition

  • Action: Spike the clarified supernatant with 50 µL of 1 mM isotopically labeled ¹³C-HMVA or 2-hydroxyhexanoic acid (as a structural analog).

  • Causality: Adding the standard before extraction ensures that any physical loss during phase separation or derivatization affects the analyte and standard equally, ensuring absolute quantification integrity.

Step 3: Acidification and Liquid-Liquid Extraction

  • Action: Adjust the aqueous sample to pH < 3.0 using 6M HCl. Add 2.0 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate phases. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Causality: The pKa of HMVA is approximately 4.5. At neutral pH, HMVA exists as a highly polar carboxylate anion, which will not partition into ethyl acetate. Driving the pH below 3.0 ensures complete protonation, shifting the molecule into a lipophilic state.

Step 4: Derivatization (Silylation)

  • Action: Reconstitute the dried extract in 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

  • Causality: The hydroxyl (-OH) and carboxyl (-COOH) groups of HMVA cause severe hydrogen bonding with GC column stationary phases, leading to peak tailing. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

Step 5: GC-MS Analysis

  • Action: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-derivatized HMVA.

Workflow Sample 1. Fermentation Broth (Cold Methanol Quench) Standard 2. Internal Standard Addition (13C-HMVA spike for self-validation) Sample->Standard Acidify 3. Acidification (pH < 3.0) (Protonates carboxylate anion) Standard->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate partitioning) Acidify->Extract Derivatize 5. Silylation (BSTFA + TMCS) (Increases volatility & thermal stability) Extract->Derivatize Analyze 6. GC-MS Analysis (SIM Mode Quantification) Derivatize->Analyze

Caption: Step-by-step self-validating GC-MS sample preparation and analytical workflow for HMVA.

References

  • [1] Title: 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained. Source: healthmatters.io. URL: [Link]

  • [2] Title: Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Source: FooDB. URL: [Link]

  • [4] Title: Bacterial Growth Modulatory Effects of Two Branched-Chain Hydroxy Acids and Their Production Level by Gut Microbiota. Source: PMC (nih.gov). URL: [Link]

  • [5] Title: Microbial composition and metabolic profiles during machine-controlled intra-factory fermentation of cocoa beans harvested in semitropical area of Japan. Source: PMC (nih.gov). URL: [Link]

  • [6] Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Source: PNAS. URL: [Link]

  • [3] Title: (2R,3S)-2-hydroxy-3-methylpentanoic acid | CID 10820562. Source: PubChem (nih.gov). URL: [Link]

  • [7] Title: The isoleucic acid triad: distinct impacts on plant defense, root growth, and formation of reactive oxygen species. Source: PubMed (nih.gov). URL: [Link]

Sources

(2S)-2-hydroxy-3-methylpentanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and analytical characterization of (2S)-2-hydroxy-3-methylpentanoic acid. This document is structured for researchers requiring precise stereochemical data and actionable experimental protocols.

Focus: Stereochemistry, Chemical Synthesis, and Bio-Analytical Profiling

Part 1: Identity & Physicochemical Core

(2S)-2-hydroxy-3-methylpentanoic acid (also known as L-isoleucic acid) is the


-hydroxy analog of L-isoleucine. It possesses two chiral centers at C2 and C3. The specific stereochemical configuration is critical for its application as a chiral building block in depsipeptide synthesis and as a biomarker in metabolic disorders like Maple Syrup Urine Disease (MSUD).
Nomenclature and Identifiers

The compound exists as one of four stereoisomers. The (2S,3S) isomer is the direct analog of natural L-isoleucine.

DescriptorValue / Detail
IUPAC Name (2S,3S)-2-hydroxy-3-methylpentanoic acid
Common Name L-Isoleucic acid; (S)-2-hydroxy-3-methylvaleric acid
CAS Number (2S,3S) 51576-04-6 (Pure isomer)
CAS Number (2R,3S) 70748-47-9 (D-allo-isoleucic acid; MSUD metabolite)
CAS Number (Mix) 488-15-3 (Mixture of diastereomers)
Molecular Formula C

H

O

Molecular Weight 132.16 g/mol
SMILES (2S,3S) CCC(O)=O
InChI Key RILPIWOPNGRASR-WHFBIAKZSA-N
Physicochemical Properties
  • Physical State: Crystalline solid (low melting) or viscous oil (depending on purity/isomer).

  • Melting Point: 55–57 °C (for the 2S,3S isomer).

  • Solubility: Soluble in water, ethanol, ether, and ethyl acetate.

  • pKa: ~3.89 (Predicted).

  • Stability: Stable under standard laboratory conditions; hygroscopic.

Part 2: Biosynthetic Context & MSUD Pathway

In biological systems, (2S)-2-hydroxy-3-methylpentanoic acid is a metabolite derived from the branched-chain amino acid L-isoleucine.

Metabolic Pathway
  • Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid (KMVA) by branched-chain aminotransferase (BCAT).

  • Decarboxylation (Blocked in MSUD): Normally, KMVA is decarboxylated by the branched-chain

    
    -ketoacid dehydrogenase (BCKDH) complex.
    
  • Reduction: When BCKDH is defective (as in MSUD), KMVA accumulates and is reduced by lactate dehydrogenase (LDH) or hydroxyacid dehydrogenases to form 2-hydroxy-3-methylpentanoic acid.

    • Note: This reduction is not perfectly stereoselective in a pathological context, leading to the formation of both (2S,3S) and (2R,3S) isomers, with the (2R,3S) isomer often serving as a specific diagnostic marker.

MSUD_Pathway cluster_legend Pathological Shunt Ile L-Isoleucine (2S,3S) KMVA 3-Methyl-2-oxopentanoic acid (KMVA) Ile->KMVA BCAT (Transamination) AcylCoA 2-Methylbutyryl-CoA KMVA->AcylCoA BCKDH Complex (Blocked in MSUD) HMPA 2-Hydroxy-3-methylpentanoic acid (Accumulates in MSUD) KMVA->HMPA LDH / HADH (Reduction)

Caption: Metabolic shunt leading to 2-hydroxy-3-methylpentanoic acid accumulation when BCKDH is impaired.

Part 3: Chemical Synthesis Protocol

To obtain high-purity (2S,3S)-2-hydroxy-3-methylpentanoic acid for reference standards or synthesis, chemical conversion from L-isoleucine is the preferred route.

Diazotization of L-Isoleucine

This reaction converts the


-amino group to a hydroxyl group. Crucially, this transformation proceeds with net retention of configuration .
  • Mechanism: The reaction involves a double inversion. The diazonium intermediate is attacked intramolecularly by the carboxylate oxygen to form an unstable

    
    -lactone (Inversion 1). Hydrolysis of the lactone by water opens the ring (Inversion 2), restoring the original (S) configuration at C2.
    
Experimental Protocol

Reagents:

  • L-Isoleucine (CAS 73-32-5)[1]

  • Sodium Nitrite (NaNO

    
    )
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , 1N or 2N)
  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (76 mmol) of L-isoleucine in 100 mL of 1N H

    
    SO
    
    
    
    in a round-bottom flask.
  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (8.0 g, 116 mmol) in 20 mL of water. Add this solution dropwise to the amino acid solution over 1 hour, maintaining the temperature below 5 °C.

    • Observation: Evolution of nitrogen gas (bubbling) will occur.

  • Reaction: Allow the mixture to stir at 0 °C for 3 hours, then slowly warm to room temperature and stir overnight (12–16 hours) to ensure complete hydrolysis of the intermediate lactone.

  • Extraction: Saturate the aqueous solution with NaCl (salting out). Extract the aqueous phase with diethyl ether (

    
     mL).
    
  • Purification: Combine the organic layers, dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Crystallization: The crude oil can be crystallized from a mixture of hexane/ethyl acetate or distilled (Kugelrohr) if high purity is required.

Yield: Typically 60–75%. Stereochemical Outcome: (2S,3S)-2-hydroxy-3-methylpentanoic acid.[2]

Part 4: Analytical Characterization

Validating stereochemistry is essential, as contamination with the (2R) epimer (allo-isomer) can occur if the starting material is impure or if racemization occurs under harsh conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the hydroxy acid is difficult due to polarity. Derivatization is required.

  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Protocol:

    • Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

    • Add 100 µL BSTFA/TMCS.

    • Incubate at 60 °C for 30 minutes.

    • Inject 1 µL into GC-MS.

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm).
    
  • Identification: Look for the bis-TMS derivative (MW = 276).

    • Fragment Ions: m/z 73 (TMS), m/z 159 (loss of COOTMS), m/z 117.

  • Chiral Separation: To separate enantiomers (e.g., 2S,3S from 2R,3R), a chiral column (e.g., Cyclodex-B) is required. However, diastereomers (2S,3S vs 2R,3S) can often be resolved on standard non-polar phases due to differing physical properties.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing diastereomers (e.g., L-isoleucic vs. L-allo-isoleucic acid).

  • Solvent: CDCl

    
    .[3]
    
  • Key Diagnostic Signals (1H NMR, 400 MHz):

    • 
      -Proton (H2):  The chemical shift of the proton at C2 differs between the (2S,3S) and (2S,3R) configurations.
      
      • (2S,3S)-Isomer:

        
         ~4.1–4.2 ppm (doublet, 
        
        
        
        Hz).
      • Allo-Isomer: Often shows a slightly different shift and coupling constant due to the different dihedral angle between H2 and H3.

    • Methyl Groups: The C3-methyl doublet and the terminal C5-methyl triplet are distinct.

References

  • PubChem. (2S,3S)-2-hydroxy-3-methylpentanoic acid (CID 854025). National Library of Medicine. [Link]

  • Mamer, O. A., et al. (1986). "The origin of the 2-hydroxy-3-methylvaleric acid stereoisomers in maple syrup urine disease." Biochemical Journal. [Link]

  • Winitz, M., et al. (1956). "Studies on Diastereoisomeric

    
    -Hydroxy Acids Derived from Isoleucine." Journal of the American Chemical Society. [Link]
    
  • HMDB. Human Metabolome Database: 2-Hydroxy-3-methylvaleric acid.[4] [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-hydroxy-3-methylpentanoic acid: pKa and Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) and aqueous solubility are foundational physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of a drug candidate. For aliphatic carboxylic acids such as 2-hydroxy-3-methylpentanoic acid, these parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME). This in-depth guide provides a technical framework for the determination and interpretation of the pKa and solubility of 2-hydroxy-3-methylpentanoic acid. We will explore the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their measurement, and discuss the profound implications of the resulting data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, scientifically sound characterization of this and similar molecules.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery and development, a "fail fast, fail cheap" paradigm is often adopted. Early, accurate characterization of a molecule's fundamental properties is paramount to avoid costly late-stage failures. Among the most critical of these are the pKa and solubility.

  • pKa : The pKa value dictates the extent of ionization of a molecule at a given pH.[1][2] This is a crucial determinant of how a drug will behave in the varying pH environments of the human body, from the acidic stomach (pH ~1.5-3.5) to the near-neutral environment of the small intestine (pH ~6.0-7.4) and blood (pH ~7.4).[2] The ionization state directly influences a molecule's ability to permeate biological membranes, bind to its target, and be cleared from the body.[3]

  • Solubility : For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Poor aqueous solubility is a leading cause of poor oral bioavailability and is a significant hurdle in drug development.[4][5] The solubility of an ionizable molecule like 2-hydroxy-3-methylpentanoic acid is intrinsically linked to its pKa and the pH of the surrounding medium.

This guide uses 2-hydroxy-3-methylpentanoic acid (a branched-chain hydroxy fatty acid) as a model to illustrate the principles and practices for determining these vital parameters.[6]

Determination of pKa: Unveiling the Ionization Behavior

Theoretical Framework

The pKa is the negative logarithm of the acid dissociation constant (Ka) for the equilibrium: HA ⇌ H⁺ + A⁻

For 2-hydroxy-3-methylpentanoic acid, the carboxylic acid moiety is the ionizable group. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (A⁻, conjugate base) to the protonated (HA, undissociated acid) forms.[1][2][7]

pH = pKa + log([A⁻]/[HA])

When the concentrations of the protonated and deprotonated forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and thus, pH = pKa.[8] This principle is the cornerstone of experimental pKa determination.

Structural Considerations for 2-hydroxy-3-methylpentanoic acid: The structure of this molecule—a pentanoic acid backbone with a methyl group at position 3 and a hydroxyl group at position 2—influences its acidity. The electron-withdrawing inductive effect of the α-hydroxyl group is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa compared to an unsubstituted alkanoic acid like pentanoic acid (pKa ~4.8). Computational models predict a pKa value for 2-hydroxy-3-methylpentanoic acid to be approximately 3.89 to 4.25.[9][10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, precision, and low cost.[11][12][13] The method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte) and monitoring the resulting change in pH.[12][14]

Causality in Protocol Design:

  • Choice of Titrant: 0.1 M NaOH is a standard choice as it is a strong base that will completely react with the weak acid.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial because ionic activity can influence pH measurements. This ensures that the measured pH changes are due to the acid-base reaction and not fluctuations in the ionic environment.[14]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte.[12][14]

  • Temperature Control: Acid-base equilibria are temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

  • Analyte Preparation: Accurately weigh and dissolve a sample of 2-hydroxy-3-methylpentanoic acid in degassed, deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte like KCl to a final concentration of 0.15 M.

  • Titration Setup: Place the analyte solution in a thermostatted vessel with a magnetic stirrer. Purge the headspace with nitrogen gas.[14]

  • Initial Acidification (Optional but Recommended): For a weak acid, it is good practice to first titrate with a small amount of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the analyte is fully protonated at the start of the base titration.

  • Titration with Base: Add standardized 0.1 M NaOH in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (e.g., to pH 11-12).

  • Data Analysis: The pKa is determined from the titration curve. At the half-equivalence point (the volume of titrant required to neutralize half of the acid), the pH is equal to the pKa.[14] More accurate determinations can be made by analyzing the first or second derivative of the titration curve to precisely locate the equivalence point.

Visualization of the pKa Concept

The following diagram illustrates the relationship between pH, pKa, and the ionization state of 2-hydroxy-3-methylpentanoic acid.

pKa_Concept cluster_low_ph pH << pKa cluster_pka pH = pKa cluster_high_ph pH >> pKa low_ph_label Predominantly Protonated (HA) (Neutral Charge) High Lipophilicity mol_ha R-COOH mol_mix R-COOH ⇌ R-COO⁻ mol_ha->mol_mix Increasing pH pka_label 50% Protonated (HA) 50% Deprotonated (A⁻) [HA] = [A⁻] mol_a R-COO⁻ mol_mix->mol_a Increasing pH high_ph_label Predominantly Deprotonated (A⁻) (Negative Charge) High Aqueous Solubility

Caption: Ionization states of 2-hydroxy-3-methylpentanoic acid vs. pH.

Determination of Solubility: A Multifaceted Property

Theoretical Framework

The aqueous solubility of a weak acid is pH-dependent. We define two key terms:

  • Intrinsic Solubility (S₀): The solubility of the un-ionized (protonated, HA) form of the drug. This is a fundamental constant for the molecule under specific conditions (e.g., temperature).

  • Total Solubility (S_T): The sum of the dissolved un-ionized form (S₀) and the ionized form (A⁻) at a given pH.

The relationship between total solubility, intrinsic solubility, and pKa is given by the Henderson-Hasselbalch-derived solubility equation for a weak acid:

S_T = S₀ * (1 + 10^(pH - pKa))

This equation shows that as the pH increases above the pKa, the total solubility of a weak acid increases significantly because the highly soluble ionized form (A⁻) becomes dominant.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility.[15][16] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material.

Causality in Protocol Design:

  • Use of Excess Solid: Adding an excess of the solid compound ensures that the solution becomes saturated, which is the definition of solubility.[15][16]

  • Equilibration Time: Reaching true thermodynamic equilibrium can take time. The system is agitated for an extended period (typically 24-72 hours) until the concentration of the dissolved drug in solution remains constant over sequential time points.[15][17] This self-validating step confirms that equilibrium has been achieved.

  • Temperature Control: Solubility is highly dependent on temperature. The experiment must be conducted in a precisely temperature-controlled environment (e.g., 37 ± 1 °C to simulate physiological conditions).[17]

  • Phase Separation: It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium (e.g., by causing precipitation). Centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter are standard methods.[15]

  • pH Measurement: The pH of the saturated solution must be measured at the end of the experiment, as it is a critical variable for interpreting the solubility of an ionizable compound.[16]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid 2-hydroxy-3-methylpentanoic acid to vials containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 37°C). Agitate at a constant speed for a predetermined time (e.g., 48 hours), which should be sufficient to reach equilibrium.[17]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation before analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared.

  • Final pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the saturated solution.

Visualization of the Shake-Flask Workflow

The following diagram outlines the key steps in the equilibrium shake-flask solubility protocol.

Shake_Flask_Workflow start Start: Prepare Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) add_solid Add Excess Solid Compound to each Buffer Vial start->add_solid equilibrate Equilibrate with Agitation (e.g., 48h at 37°C) add_solid->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep sample Sample Supernatant & Dilute for Analysis phase_sep->sample measure_ph Measure Final pH of Supernatant phase_sep->measure_ph analyze Quantify Concentration (e.g., HPLC-UV) sample->analyze end End: Report Solubility (mg/mL or mM) vs. pH analyze->end measure_ph->end

Caption: Experimental workflow for the shake-flask solubility method.

Data Summary and Pharmaceutical Implications

The data obtained from these experiments should be summarized clearly to facilitate interpretation.

ParameterPredicted/Typical ValueExperimental MethodSignificance in Drug Development
pKa ~3.9 - 4.3Potentiometric TitrationDetermines the degree of ionization across physiological pH, impacting membrane permeability and receptor binding.[12]
Intrinsic Solubility (S₀) Compound-specificShake-Flask at pH << pKaRepresents the solubility of the most lipophilic form; a key factor in dissolution rate at low pH (stomach).
Solubility at pH 6.8 Significantly > S₀Shake-FlaskIndicates solubility in the small intestine, which is critical for absorption of orally administered drugs.

Biopharmaceutics Classification System (BCS): The pKa and solubility data are essential for classifying a drug within the Biopharmaceutics Classification System (BCS).[18][19][20][21] 2-hydroxy-3-methylpentanoic acid, as a weak acid, would likely be a Class IIa (low solubility, high permeability) or Class IVa (low solubility, low permeability) compound, depending on its permeability.[22] Its low pKa means it will be largely ionized and thus more soluble in the intestine than in the stomach.[18][22] This profile suggests that dissolution in the small intestine will be a critical factor for its absorption.

Conclusion

The rigorous, systematic determination of pKa and pH-dependent solubility is not merely a data-gathering exercise; it is a fundamental pillar of preclinical drug development. For 2-hydroxy-3-methylpentanoic acid, a predicted pKa around 4 indicates that its charge state, and therefore its solubility and permeability, will change dramatically as it transits the gastrointestinal tract. By employing gold-standard, self-validating protocols like potentiometric titration and the shake-flask method, researchers can generate the high-quality, reliable data necessary to build predictive models, guide formulation strategies, and make informed decisions on the progression of a drug candidate. This authoritative grounding in physicochemical principles is indispensable for navigating the complexities of drug development and increasing the probability of clinical success.

References

  • Bouchard, R. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-9. Available from: [Link]

  • Liton, M., et al. (n.d.). Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. [Source document not fully specified].
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Scent.vn. (n.d.). 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. Available from: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035-1040. Available from: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Available from: [Link]

  • De, S., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(14), 3165-72. Available from: [Link]

  • Al-Mokaram, A. A., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Available from: [Link]

  • Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]

  • Li, D., & Pang, K. S. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 953-969. Available from: [Link]

  • van der Meeren, M., et al. (2010). Development of Methods for the Determination of pKa Values. [Source document not fully specified]. Available from: [Link]

  • Al-Mokaram, A. A., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU JOURNAL OF PURE SCIENCES. Available from: [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. Available from: [Link]

  • Kass, M., & Karelson, M. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(38), 7364-7369. Available from: [Link]

  • Tsume, Y., et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences, 57, 152-63. Available from: [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1472-1481. Available from: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Source document not fully specified]. Available from: [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available from: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

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  • Kumar, V., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Available from: [Link]

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  • Hilaris Publisher. (2024). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]

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  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

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  • NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-. NIST WebBook. Available from: [Link]

  • FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Available from: [Link]

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Methodological & Application

Application Note: Stereoselective Synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid from L-Isoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the stereoselective conversion of L-isoleucine to (2S,3S)-2-hydroxy-3-methylpentanoic acid (also known as L-isoleucic acid). This


-hydroxy acid is a critical chiral building block in the synthesis of depsipeptides (e.g., valinomycin, cereulide) and other bioactive natural products.

The method utilizes a diazotization-hydrolysis sequence under acidic conditions. Unlike simple aliphatic amines which undergo Walden inversion or racemization upon diazotization,


-amino acids typically undergo retention of configuration . This phenomenon is driven by the neighboring group participation of the carboxylate moiety, forming a transient 

-lactone intermediate that undergoes a double inversion mechanism.
Key Technical Parameters
ParameterSpecification
Starting Material L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid)
Reagents Sodium Nitrite (

), Sulfuric Acid (

)
Solvent Water (

)
Reaction Type Van Slyke Diazotization / Hydrolysis
Stereochemistry Retention of Configuration (Double Inversion)
Yield Potential 60–85%

Mechanistic Insight & Stereochemistry

The transformation of L-isoleucine to L-isoleucic acid is not a simple


 or 

displacement. The stereochemical fidelity is preserved through an intramolecular participation mechanism.
  • Diazotization: The amine reacts with nitrous acid (

    
    ) to form a diazonium salt.
    
  • 
    -Lactone Formation (First Inversion):  The neighboring carboxyl oxygen attacks the 
    
    
    
    -carbon, displacing nitrogen gas (
    
    
    ). This intramolecular
    
    
    reaction inverts the stereocenter, forming a strained 3-membered
    
    
    -lactone.
  • Hydrolysis (Second Inversion): Water attacks the

    
    -lactone at the 
    
    
    
    -carbon (preferred due to electronics and sterics in acid), opening the ring. This second inversion restores the original configuration.
Pathway Visualization

DiazotizationMechanism cluster_legend Stereochemical Outcome L_Ile L-Isoleucine (2S,3S) Diazonium Diazonium Intermediate L_Ile->Diazonium + NaNO2 / H2SO4 (Diazotization) AlphaLactone α-Lactone (Transient Inversion) Diazonium->AlphaLactone - N2 (Intramolecular SN2, Inversion 1) L_HMPA (2S,3S)-2-Hydroxy- 3-methylpentanoic Acid AlphaLactone->L_HMPA + H2O (Ring Opening, Inversion 2) Outcome Net Retention of Configuration

Caption: Mechanism of retention via double inversion involving an


-lactone intermediate.

Experimental Protocol

Materials and Equipment[1][2]
  • Reagents:

    • L-Isoleucine (Reagent Grade, >98%)

    • Sodium Nitrite (

      
      )[1]
      
    • Sulfuric Acid (

      
      ), 1 M or 2 N solution
      
    • Ethyl Acetate (EtOAc) (ACS Grade)

    • Sodium Sulfate (

      
      ), anhydrous
      
    • Brine (Saturated NaCl solution)

  • Equipment:

    • Round-bottom flask (250 mL or 500 mL)

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Addition funnel (pressure-equalizing preferred)

    • Separatory funnel[2]

    • Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Weigh 5.0 g (38.1 mmol) of L-isoleucine.

  • Dissolve the amino acid in 60 mL of 1 M

    
      in a round-bottom flask.
    
    • Note: Ensure the amino acid is fully dissolved. Gentle warming may be used if necessary, but cool back to room temperature before proceeding.

  • Place the flask in an ice-water bath and cool the solution to 0–5 °C .

Step 2: Diazotization

  • Prepare a solution of 4.0 g (58.0 mmol, ~1.5 eq) of sodium nitrite (

    
    ) in 15 mL of deionized water .
    
  • Add the

    
     solution dropwise to the stirred amino acid solution over a period of 60–90 minutes .
    
    • Critical Control Point: Maintain the internal temperature below 5 °C. Rapid addition can cause excessive foaming (

      
       evolution) and side reactions (formation of alkenes via elimination).
      
  • Once addition is complete, allow the reaction to stir at 0 °C for 2 hours .

  • Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir overnight (12–16 hours) to ensure complete hydrolysis of the intermediate lactone/diazonium species.

Step 3: Work-up and Extraction [1]

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .

    • Note: The product is an organic acid and will partition into the organic layer.

  • Combine the organic extracts.

  • Wash the combined organic layer with Brine (1 x 30 mL) to remove residual water and acid.

  • Dry the organic layer over anhydrous

    
      for 15–20 minutes.
    

Step 4: Isolation

  • Filter off the drying agent.[2]

  • Concentrate the filtrate under reduced pressure (Rotovap) at 40 °C.

  • The product, (2S,3S)-2-hydroxy-3-methylpentanoic acid, is typically obtained as a colorless to pale yellow viscous oil or low-melting solid.

    • Yield: Expected yield is 3.5 – 4.5 g (65–85%).

Characterization & Validation

To validate the synthesis, the following analytical data should be compared against the crude product.

NMR Spectroscopy ( , 400 MHz)

The spectrum should show the absence of the


-proton signal characteristic of the amino acid (~3.6 ppm) and the appearance of the 

-hydroxy proton downfield.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
COOH/OH > 8.0Broad s2HCarboxylic acid & Hydroxyl protons
H-2 4.15d (

Hz)
1H

-Methine (CH-OH)
H-3 1.85m1H

-Methine (CH-CH3)
H-4 1.20 – 1.50m2H

-Methylene (

)
H-3-Me 0.98d (

Hz)
3HMethyl group attached to C3
H-5 0.92t (

Hz)
3HTerminal Methyl group
Physical Properties[2]
  • Physical State: Viscous oil or waxy solid.

  • Optical Rotation: The specific rotation is a critical purity indicator.

    • Literature Value:

      
       (c=1, 
      
      
      
      or MeOH) for related esters; free acid values vary by concentration but should remain positive (+).
    • Note: Inversion of configuration (if it occurred) would yield the (2R,3S) diastereomer, which has distinct NMR shifts and physical properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction; product is water-soluble.Saturate the aqueous layer with NaCl (salting out) before extraction. Increase EtOAc volume.
Yellow/Brown Color Oxidation or impurities from

.
Ensure high-quality

is used. Perform a charcoal filtration step on the crude organic solution if necessary.
Alkene Byproducts Elimination reaction due to high temp.Strictly control temperature at 0–5 °C during addition. Ensure acid concentration is not excessive.
Racemization Harsh conditions promoting

.
Avoid heating the reaction mixture above room temperature. Do not use strong nucleophilic acids like HCl if chloro-substitution is a concern (though HCl is often used,

is cleaner for hydroxy acids).

References

  • Banasik, T. et al. (2016).[3] Synthesis of enantiomerically pure

    
    -hydroxy acids from 
    
    
    
    -amino acids. Journal of Organic Chemistry . (Verified via Frontiers snippet).
  • Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Birnbaum, S. M., Baker, C. G., & Greenstein, J. P. (1956). Studies on Diastereoisomeric

    
    -Amino Acids and Corresponding 
    
    
    
    -Hydroxy Acids. VII. Quantitative Determination of D- and L-Isoleucine and D- and L-Allo-isoleucine. Journal of the American Chemical Society , 78(22), 5863–5868.
  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 179-180. (Foundational mechanism of retention via -lactone).
  • PubChem Compound Summary . 2-Hydroxy-3-methylpentanoic acid.[4] National Center for Biotechnology Information.

Sources

Application Note: High-Resolution GC-MS Quantitation of 2-Hydroxy-3-Methylvaleric Acid (HMVA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Hydroxy-3-methylvaleric acid (HMVA), also known as 2-hydroxy-3-methylpentanoic acid, is a chiral organic acid derived from the metabolism of L-isoleucine.[1][2] In clinical diagnostics, elevated urinary HMVA is a hallmark of Maple Syrup Urine Disease (MSUD) and other branched-chain organic acidemias, often accumulating alongside its keto-analog, 2-keto-3-methylvaleric acid.

The Analytical Challenge: The primary difficulty in HMVA analysis is distinguishing it from its structural isomer, 2-hydroxyisocaproic acid (a leucine metabolite). Both compounds share the same molecular formula (


) and produce nearly identical mass spectral fragmentation patterns (base peak 

159 for TMS derivatives).

The Solution: This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with prior trimethylsilylation (TMS) derivatization.[3][4] We employ a specific temperature gradient on a 5% phenyl-arylene stationary phase to achieve baseline chromatographic separation of the isoleucine (HMVA) and leucine (2-HICA) isomers, ensuring specificity without the need for chiral columns.

Biological Context & Pathway Visualization

Understanding the metabolic origin is crucial for interpreting results. HMVA is produced via the reduction of 2-keto-3-methylvaleric acid, the transamination product of isoleucine.

IsoleucineMetabolism cluster_legend Legend Iso L-Isoleucine KMVA 2-Keto-3-methylvaleric acid (KMVA) Iso->KMVA BCAA Transaminase HMVA 2-Hydroxy-3-methylvaleric acid (HMVA) KMVA->HMVA Lactate Dehydrogenase (Reversible) AcylCoA 2-Methylbutyryl-CoA KMVA->AcylCoA BCKAD Complex (Blocked in MSUD) key Red Arrow = Metabolic Block in MSUD Green Node = Target Analyte

Figure 1: Metabolic pathway showing the origin of HMVA from Isoleucine. In MSUD, the BCKAD block forces flux toward HMVA accumulation.

Materials & Reagents

Reagents
  • Standard: 2-Hydroxy-3-methylvaleric acid (Sigma-Aldrich/Merck). Note: Commercial standards are often racemic mixtures of diastereomers.

  • Internal Standard (IS): 3,4-Dimethoxybenzoic acid or Tropic acid (1 mg/mL in methanol). Alternatively, use U-13C-Lactate if available, though non-isotopic IS is sufficient for standard profiling.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[5]

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Hydroxylamine Hydrochloride (for oximation of keto-acids if profiling).

Equipment
  • GC-MS System: Agilent 7890/5977 or Shimadzu QP2020 NX equivalent.

  • Column: DB-5MS UI or HP-5MS (30 m × 0.25 mm × 0.25 µm). Critical for isomer separation.

  • Heating Block: Capable of maintaining 60°C and 70°C.

Experimental Protocol

Sample Preparation (Urine)

This workflow includes an oximation step.[5][6] While HMVA is a hydroxy acid, clinical samples usually require profiling of concurrent keto-acids (like KMVA). Oximation stabilizes keto groups, preventing multiple peak formation.

  • Aliquot: Transfer 100 µL of urine into a glass screw-cap tube.

  • Internal Standard: Add 10 µL of Internal Standard solution (e.g., Tropic acid, 1 mg/mL).

  • Oximation (Optional but Recommended):

    • Add 50 µL of Hydroxylamine HCl (20 mg/mL in pyridine).

    • Incubate at 60°C for 30 minutes .

  • Acidification: Add 2-3 drops of 6M HCl to adjust pH < 2.

  • Extraction:

    • Add 2 mL Ethyl Acetate .

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3,000 rpm for 5 minutes.

  • Drying: Transfer the organic (upper) layer to a fresh vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry to bone-dryness for extended periods to avoid volatilization losses.

Derivatization (Silylation)

This step converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) esters/ethers.

  • Reconstitution: To the dried residue, add 50 µL Pyridine (anhydrous).

  • Silylation: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap tightly and incubate at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. Transfer to a GC autosampler vial with a glass insert.

GC-MS Acquisition Parameters

Table 1: Gas Chromatography Conditions

ParameterSettingRationale
Inlet Temperature 260°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Split (10:1) or SplitlessSplit 10:1 for general profiling; Splitless for trace detection (<5 µM).
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.
Oven Program Initial: 70°C (hold 2 min)Solvent focusing.
Ramp 1: 5°C/min to 180°CCritical: Slow ramp separates HMVA from 2-HICA.
Ramp 2: 20°C/min to 280°CElutes high MW compounds (cholesterol, etc.).
Final: 280°C (hold 5 min)Column bake-out.

Table 2: Mass Spectrometry Conditions (EI Source)

ParameterSetting
Transfer Line 280°C
Ion Source 230°C
Quadrupole 150°C
Acquisition SIM/Scan (Synchronous SIM/Scan recommended)
Scan Range m/z 50 – 550
SIM Ions (HMVA) 159.1 (Quant), 73.1 , 147.1 , 276.2 (Qual)

Data Analysis & Interpretation

Identification Strategy

The TMS derivative of HMVA is 2-trimethylsilyloxy-3-methylvaleric acid TMS ester .

  • Molecular Weight: 276 Da (

    
    )[7]
    
  • Retention Time: Typically elutes after 2-hydroxyisovaleric acid and before 2-hydroxyisocaproic acid on a DB-5MS column.

  • Key Fragmentation (Alpha Cleavage):

    • The bond between C1 (Carboxyl) and C2 (Alpha carbon) breaks.

    • m/z 159: The fragment

      
      . This is the base peak and primary quantifier.
      
      • Structure:

        
        
        
    • m/z 117: The fragment

      
      .
      
    • m/z 73: Trimethylsilyl group

      
      .
      
Distinguishing Isomers

The most critical step is verifying the peak against the isomer 2-hydroxyisocaproic acid (2-HICA) .

CompoundStructure OriginRetention Index (approx DB-5)Quant Ion (m/z)
2-Hydroxyisovaleric acid Valine~1100145
HMVA (Target) Isoleucine~1145159
2-Hydroxyisocaproic acid Leucine~1160159

Note: Both HMVA and 2-HICA share the m/z 159 base peak. You must rely on Retention Time (RT) for identification. HMVA elutes earlier than 2-HICA.

Calculation


Self-Validation Check: The ion ratio of m/z 159 to m/z 73 should be consistent (approx 2:1 to 3:1) across all samples. If the ratio deviates >20%, suspect co-elution.

Method Validation & Troubleshooting

Self-Validating Quality Control
  • Linearity: Prepare a 5-point calibration curve (0, 10, 50, 100, 500 µmol/L).

    
     should be > 0.995.
    
  • Recovery: Spike a "healthy" urine pool with 50 µmol/L HMVA. Recovery should be 80-120%.

  • Blank Check: Inject a solvent blank (Pyridine/BSTFA) to ensure no carryover or background m/z 159 interference.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Separation of Isomers Ramp rate too fast or column overloaded.Reduce ramp to 3°C/min between 100-150°C. Dilute sample 1:5.
Low Sensitivity (m/z 159) Moisture in sample (inhibits silylation).Ensure sample is completely dry before adding BSTFA. Check pyridine quality.
Tailing Peaks Active sites in liner or column.Replace inlet liner (deactivated wool). Trim 10cm from column guard.
Missing Peaks Sample evaporated during N2 drying.Do not apply heat >40°C during drying. Hydroxy acids are semi-volatile.

References

  • NIST Mass Spectrometry Data Center. "Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester." NIST Chemistry WebBook, SRD 69. [Link]

  • Mamer, O. A. "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid."[8] Methods in Enzymology, 2000; 324: 3-10.[8] [Link]

  • Tanaka, K., et al. "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta, 1980.
  • HealthMatters. "2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma." [Link]

  • Shimadzu Application Note. "Screening of organic acids for nutritional and metabolic profiling from dried urine spots using Gas Chromatograph Mass Spectrometer." [Link]

Sources

Technical Guide: GC-MS Derivatization of 2-Hydroxy-3-methylpentanoic Acid (HMVA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Hydroxy-3-methylpentanoic acid (HMVA), also known as 2-hydroxy-3-methylvaleric acid, is a critical branched-chain organic acid. Its accurate quantification is paramount in the diagnosis of Maple Syrup Urine Disease (MSUD) , where it accumulates due to a deficiency in the branched-chain


-ketoacid dehydrogenase (BCKD) complex.[1][2] It is specifically a metabolite of Isoleucine .
The Analytical Challenge

HMVA possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) at the


-position. These groups create strong intermolecular hydrogen bonding, resulting in:
  • Low Volatility: Unsuitable for direct gas chromatography (GC).

  • Thermal Instability: Risk of decarboxylation or dehydration in the injector port.

  • Peak Tailing: Adsorption to active silanol sites in the GC column.

Solution: This guide details two derivatization strategies to render HMVA volatile and thermally stable:

  • Protocol A (Silylation): The industry-standard "workhorse" method for rapid metabolic screening.

  • Protocol B (Chiral/Stereospecific): An advanced method for separating stereoisomers (enantiomers and diastereomers) using chiral derivatization.

Chemical Strategy & Mechanism[3]

The Analyte
  • IUPAC Name: 2-Hydroxy-3-methylpentanoic acid

  • Molecular Weight: 132.16 g/mol

  • Target Groups: 1x Carboxyl (-COOH), 1x

    
    -Hydroxyl (-OH).
    
Mechanism of Action: Silylation (Protocol A)

The most robust approach uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Reaction: Nucleophilic attack of the active hydrogens on the silicon atom of the reagent.

  • Product: 2-trimethylsilyloxy-3-methylpentanoic acid trimethylsilyl ester (Di-TMS derivative).

  • Mass Shift: Each active H is replaced by a Trimethylsilyl (TMS) group (+72 Da).

    • 
       Mass = +144 Da.
      
    • Final MW = 276.4 Da.

G Analyte HMVA (Polar) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Heat (60°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS Derivative (Volatile) Intermediate->Product Byproduct By-products (TMS-TFA, volatile) Intermediate->Byproduct

Figure 1: Reaction pathway for the dual silylation of HMVA. The addition of TMCS acts as a catalyst to overcome steric hindrance at the secondary hydroxyl group.

Experimental Protocols

Protocol A: Rapid Silylation (Standard Screening)

Best for: Routine clinical diagnosis (MSUD screening) and general metabolomics.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over molecular sieves).

  • Internal Standard (IS): 3-Hydroxybutyric acid or deuterated HMVA (

    
    -HMVA).
    

Step-by-Step Workflow:

  • Extraction: Acidify 1 mL of urine to pH < 2 with 5N HCl. Extract twice with ethyl acetate.

  • Drying: Pass the organic layer through anhydrous sodium sulfate (

    
    ) to remove all traces of water. (Critical: Moisture kills the silylation reagent).
    
  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50

      
      L  of Anhydrous Pyridine (catalyst/solvent).
      
    • Add 50

      
      L  of BSTFA + 1% TMCS.
      
    • Cap the vial tightly (PTFE-lined cap).

  • Incubation: Heat at 70°C for 30 minutes .

    • Note: The C3 methyl group provides steric hindrance near the C2 hydroxyl. Heat is required to ensure the secondary -OH is fully silylated.

  • Injection: Inject 1

    
    L into the GC-MS (Split 1:10 or Splitless depending on concentration).
    
Protocol B: Chiral Derivatization (Stereoisomer Separation)

Best for: Distinguishing between metabolic origins (e.g., L-isoleucine vs. D-allo-isoleucine metabolites).

Reagents:

  • (S)-(+)-2-Butanol (Chiral alcohol).

  • Acetyl chloride.

  • Trifluoroacetic anhydride (TFAA).

Step-by-Step Workflow:

  • Esterification: Add 200

    
    L of (S)-(+)-2-butanol/acetyl chloride (4:1 v/v) to the dried residue. Heat at 100°C for 60 mins.
    
    • Result: Formation of diastereomeric butyl esters.[3]

  • Evaporation: Dry under nitrogen.

  • Acylation: Add 50

    
    L TFAA. Heat at 60°C for 20 mins.
    
    • Result: Trifluoroacetylation of the -OH group.[3][4]

  • Analysis: The resulting diastereomers have different physical properties and can be separated on a standard achiral column (e.g., DB-5MS).

GC-MS Parameters & Data Analysis

Instrument Configuration
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25

m)
Low polarity phase ideal for silylated organic acids.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Temp Program 70°C (2 min)

10°C/min

300°C (5 min)
Slow ramp allows separation of HMVA from co-eluting isomers like 2-hydroxyisocaproic acid.
Mass Spectral Identification (TMS Derivative)

The Di-TMS derivative of HMVA (MW 276) exhibits a specific fragmentation pattern.

  • Target Ion (Quantification): m/z 159

    • Origin:

      
      . Cleavage between C1 and C2. This is the base peak for most 
      
      
      
      -hydroxy acid TMS derivatives.
  • Confirming Ions:

    • m/z 73:

      
      . Ubiquitous TMS fragment.
      
    • m/z 261:

      
      . Loss of a methyl group from the TMS moiety.
      

Workflow cluster_QC Quality Control Checkpoints Sample Urine Sample (Acidified pH < 2) Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Dry Dehydration (Na2SO4 + N2 Evap) Extract->Dry Deriv Derivatization (BSTFA/TMCS, 70°C, 30m) Dry->Deriv Dry->Deriv Ensure 0% Water GC GC-MS Analysis (Monitor m/z 159) Deriv->GC

Figure 2: Complete analytical workflow from sample preparation to data acquisition.

Troubleshooting & Quality Assurance (Self-Validating Systems)

To ensure the protocol is self-validating, implement the following checks:

  • Moisture Check (The "White Flake" Test):

    • Symptom:[1][2][5][6] If the BSTFA reagent turns cloudy or white precipitate forms upon addition, your sample was not dry.

    • Fix: Re-dry sample with fresh

      
       or use an azeotropic distillation with methylene chloride.
      
  • Incomplete Derivatization:

    • Symptom:[1][2][5][6][7] Presence of a peak at MW 204 (Mono-TMS) instead of MW 276.

    • Cause: Steric hindrance at the C2-OH group.

    • Fix: Increase reaction temperature to 80°C or time to 60 minutes. Ensure TMCS (catalyst) is fresh.

  • Isomer Resolution:

    • HMVA must be chromatographically resolved from 2-hydroxyisocaproic acid (Leucine metabolite) and 2-hydroxyisovaleric acid (Valine metabolite).

    • Validation: Run a standard mix of all three hydroxy acids. If HMVA and 2-hydroxyisocaproic acid co-elute, reduce the GC ramp rate to 5°C/min around the elution time.

References

  • NIST Chemistry WebBook. 2-Hydroxy-3-methylpentanoic acid Mass Spectrum. National Institute of Standards and Technology. Link

  • Jakobs, C., et al. (1977). Isolation and identification of 2-hydroxy-3-methylvaleric acid in Maple Syrup Urine Disease. Clinica Chimica Acta. Link

  • Tanaka, K., et al. Gas Chromatographic Methods of Organic Acids Analysis in Urine. In: Current Protocols in Human Genetics. Link

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for Gas Chromatography.Link

Sources

extraction methods for hydroxy-branched chain fatty acids from serum

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Extraction and Quantification of Hydroxy-Branched Chain Fatty Acids from Serum

Executive Summary

Hydroxy-branched chain fatty acids—most notably Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and endogenous hydroxylated branched-chain fatty acids (OH-BCFAs)—are a recently discovered class of bioactive lipids. They exhibit profound anti-diabetic and anti-inflammatory properties, making them critical targets in metabolic disease research and drug development ()[1]. Because these lipids circulate in human and animal serum at low nanomolar to picomolar concentrations, their extraction requires rigorous enrichment to eliminate highly abundant neutral lipids that cause mass spectrometry ion suppression. This application note details an optimized, high-throughput Solid-Phase Extraction (SPE) and LC-MS/MS protocol for serum analysis.

Biological Context & Mechanistic Pathway

FAHFAs, such as Palmitic Acid Hydroxystearic Acids (PAHSAs), act as endogenous agonists for G-protein coupled receptors, specifically GPR120 (FFAR4) and GPR40. Activation of these receptors in enteroendocrine cells stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), enhancing insulin sensitivity and glucose tolerance. Concurrently, GPR120 activation in immune cells inhibits the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Pathway FAHFA Hydroxy-Branched Fatty Acids GPR120 GPR120 / FFAR4 Receptor FAHFA->GPR120 Agonist GLP1 GLP-1 Secretion GPR120->GLP1 Stimulates Inflam Pro-inflammatory Cytokines GPR120->Inflam Inhibits Insulin Insulin Sensitivity GLP1->Insulin Enhances

Biological signaling pathway of hydroxy-branched chain fatty acids via GPR120 activation.

The Analytical Challenge & Experimental Logic (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific solvent systems and matrices are chosen to ensure a self-validating experimental setup.

  • Liquid-Liquid Extraction (LLE) Causality : We utilize a modified Bligh-Dyer extraction (Chloroform:Methanol:PBS). FAHFAs and OH-BCFAs are highly hydrophobic. The biphasic separation ensures that polar metabolites (amino acids, sugars) remain in the upper aqueous layer, while the target lipids efficiently partition into the lower organic (chloroform) layer ()[1].

  • Silica Solid-Phase Extraction (SPE) Causality : Serum contains massive quantities of Triacylglycerols (TAGs) and Cholesterol Esters (CEs). If injected directly into an LC-MS/MS system, these neutral lipids cause severe ion suppression and rapidly degrade the C18 column. Normal-phase silica SPE is employed because it retains the slightly more polar FAHFAs (due to the ester linkage and free carboxyl group) while allowing highly non-polar neutral lipids to wash through with 5% Ethyl Acetate in Hexane ()[2].

  • Positive Pressure Manifold : Traditional gravity-fed SPE takes up to 4 hours. Utilizing a nitrogen positive-pressure manifold accelerates solvent flow, reducing the enrichment processing time to 1 hour without compromising the recovery of critical regioisomers ()[1].

Experimental Workflow

Workflow S Serum Sample (200 µL) IS Spike Internal Standards (e.g., 13C-PAHSA) S->IS LLE Liquid-Liquid Extraction (CHCl3:MeOH:PBS) IS->LLE Cent Centrifugation (2200 x g, 5 min, 4°C) LLE->Cent Org Organic Phase Recovery & N2 Drying Cent->Org SPE Silica SPE Enrichment (Strata SI-1) Org->SPE Wash Elute Neutral Lipids (5% EtOAc in Hexane) SPE->Wash Discard Elute Elute FAHFAs/OH-BCFAs (100% EtOAc) SPE->Elute Collect LCMS Targeted LC-MS/MS (MRM Mode) Elute->LCMS

Workflow for the extraction and enrichment of hydroxy-branched chain fatty acids from serum.

Step-by-Step Optimized Protocol

Phase 1: Liquid-Liquid Extraction (LLE)
  • Sample Aliquot : Transfer 200 µL of human plasma or mouse serum into a clean glass vial.

  • Buffer Addition : Add 1.3 mL of cold Phosphate-Buffered Saline (PBS) to normalize the ionic strength.

  • Solvent Addition : Add 1.5 mL of LC-MS grade Methanol and 3.0 mL of LC-MS grade Chloroform.

  • Internal Standard Spiking : Immediately spike the mixture with isotope-labeled internal standards (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA and ¹³C₁₈-12-OAHSA) prior to vortexing to accurately account for extraction loss ()[1].

  • Phase Separation : Vortex vigorously for 30 seconds. Centrifuge the mixture at 2,200 × g for 5 minutes at 4 °C.

  • Recovery : Carefully transfer the lower organic (chloroform) phase to a new glass vial using a Pasteur pipette. Dry the organic phase completely under a gentle stream of nitrogen gas and store at -80 °C if not proceeding immediately.

Phase 2: Solid-Phase Extraction (SPE) Enrichment
  • Cartridge Setup : Place a Strata SI-1 silica SPE cartridge (500 mg, 3 mL) onto a positive-pressure nitrogen manifold.

  • Pre-wash & Conditioning : Wash the cartridge with 6 mL of 100% Ethyl Acetate, followed by conditioning with 6 mL of 100% Hexane.

  • Sample Loading : Reconstitute the dried lipid extract in 200 µL of Chloroform. Apply the sample directly to the center of the silica frit.

  • Neutral Lipid Removal : Elute neutral lipids by passing 6 mL of 5% Ethyl Acetate in Hexane through the cartridge. Discard this fraction.

  • Target Analyte Elution : Elute the enriched FAHFAs and OH-BCFAs using 4 mL of 100% Ethyl Acetate. Collect this fraction in a clean glass vial ()[2].

  • Final Preparation : Dry the eluted fraction under nitrogen gas and reconstitute in 40 µL of Methanol. Inject 10 µL for targeted LC-MS/MS analysis.

Quantitative Data & Parameters

Table 1: SPE Solvent System and Elution Profile

StepSolvent CompositionVolumeMechanism / PurposeFraction Status
Pre-wash 100% Ethyl Acetate6 mLRemoves manufacturing impuritiesDiscard
Condition 100% Hexane6 mLEquilibrates the silica stationary phaseDiscard
Load 100% Chloroform200 µLLoads lipid extract onto the columnRetained
Wash 5% Ethyl Acetate in Hexane6 mLElutes highly non-polar neutral lipids (TAGs, CEs)Discard
Elute 100% Ethyl Acetate4 mLDesorbs polar hydroxy-branched lipidsCollect

Table 2: LC-MS/MS MRM Transitions for Key Hydroxy-Branched Lipids Analysis is performed in negative Electrospray Ionization (ESI-) mode using an Acquity UPLC BEH C18 column with isocratic flow (93:7 Methanol:Water, 5 mM ammonium acetate, 0.03% ammonium hydroxide) ()[1].

Analyte ClassPrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (V)Fragment Identity
PAHSA 537.5255.229Fatty Acid (Palmitic Acid)
PAHSA 537.5299.228Hydroxy Fatty Acid (HFA)
PAHSA 537.5281.227HFA - H₂O
OAHSA 563.5281.229Fatty Acid (Oleic Acid)
¹³C₄-9-PAHSA (IS)541.5259.229Labeled Fatty Acid

References

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry.[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules.[Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Urinary Organic Acid Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Matrix: Human Urine Analytes: Broad-spectrum Urinary Organic Acids (UOAs) Analytical Platform: GC-MS / LC-MS

Introduction & Scientific Rationale

Urinary organic acid (UOA) profiling is a cornerstone in the diagnosis of inborn errors of metabolism (IEMs), systemic toxicity assessments, and biomarker discovery in drug development ([1]). Historically, Liquid-Liquid Extraction (LLE) utilizing ethyl acetate has been the gold standard for UOA isolation. However, LLE is fundamentally limited by emulsion formation, high organic solvent consumption, and notably poor recovery of highly polar polyhydroxy acids and glycine conjugates ([2]).

To overcome these limitations, Solid-Phase Extraction (SPE)—specifically utilizing Strong Anion-Exchange (SAX) chemistries—has emerged as a robust, automatable alternative. SAX-SPE provides superior sample clean-up and enhanced recovery of critical diagnostic metabolites by exploiting the ionic properties of the analytes rather than relying solely on their partition coefficients ([3]).

Mechanistic Principles of SAX-SPE

Organic acids (e.g., methylmalonic, glutaric, and 3-hydroxyglutaric acids) exist primarily as anions at a physiological or slightly alkaline pH. By adjusting the urine pH to 8.0–8.5, these carboxylic acids are fully deprotonated. When passed through a SAX sorbent (typically containing permanently charged quaternary amine functional groups), the organic acid anions are strongly retained via electrostatic interactions.

A critical pre-analytical challenge in UOA extraction is the overwhelming abundance of inorganic sulfates and phosphates in urine. These inorganic anions competitively bind to the SAX sorbent, rapidly exhausting its exchange capacity and displacing target organic acids. To circumvent this, the protocol necessitates a barium hydroxide (


) precipitation step prior to SPE loading, which effectively removes these inorganic interferents as insoluble barium salts ([4]).

Process Visualization

SPE_Workflow A 1. Urine Sample (+ Internal Standard) B 2. Ba(OH)2 Addition (Precipitates Sulfates/Phosphates) A->B C 3. Centrifugation & pH Adjust (Supernatant pH 8.0 - 8.5) B->C D 4. SAX SPE Conditioning (Methanol -> Water) C->D E 5. Sample Loading (Organic Anions Retained) D->E F 6. Washing Steps (Water -> MeOH -> Ether) E->F G 7. Acidic Elution (Ethyl Acetate + Formic Acid) F->G H 8. Evaporation & Derivatization (TMS Formation) G->H I 9. GC-MS / LC-MS Analysis H->I

Fig 1. Mechanistic workflow of Strong Anion-Exchange (SAX) SPE for urinary organic acids.

Experimental Protocol: SAX-SPE for Urinary Organic Acids

This protocol is designed as a self-validating system. Each step includes specific observational checks to ensure the physiochemical mechanisms are functioning as intended.

Materials Required
  • Sorbent: Strong Anion-Exchange (SAX) SPE cartridges (e.g., 500 mg / 3 mL format).

  • Reagents: 0.01 M

    
    , 0.1 M NaOH, LC-MS Grade Methanol, LC-MS Grade Water, Diethyl Ether, Ethyl Acetate, Formic Acid.
    
  • Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine.

Step-by-Step Methodology

Step 1: Sample Pre-treatment & Precipitation

  • Aliquot a volume of urine equivalent to 1 mg of creatinine into a glass centrifuge tube to normalize for patient hydration status.

  • Spike the sample with an appropriate internal standard (e.g., tropic acid or stable isotope-labeled analogs).

  • Add an equal volume of 0.01 M

    
    .
    
    • Causality: Barium ions react with endogenous sulfates and phosphates to form insoluble precipitates, preserving the ion-exchange capacity of the SPE column for the target organic acids.

  • Vortex thoroughly and centrifuge at 3000 × g for 10 minutes.

  • Transfer the supernatant to a clean tube, dilute with 3 volumes of LC-MS grade water, and adjust the pH to 8.0–8.5 using 0.1 M NaOH.

    • Self-Validation Check: Verify the pH using micro-pH paper. A pH strictly > 8.0 ensures >99% deprotonation of target carboxylic acids (which typically possess a pKa of ~3.5–5.0). Failure to reach this pH will result in analyte loss in the loading phase.

Step 2: SPE Column Conditioning

  • Mount the SAX cartridges onto a vacuum manifold.

  • Condition the sorbent bed with 2 mL of Methanol.

  • Equilibrate the sorbent bed with 2 mL of LC-MS grade water.

    • Self-Validation Check: The sorbent bed must remain visibly wet. If the bed dries, the stationary phase collapses, drastically reducing the surface area available for ion exchange. If drying occurs, repeat Step 2.

Step 3: Sample Loading

  • Load the pH-adjusted supernatant onto the SAX cartridge.

  • Apply a gentle vacuum to maintain a controlled flow rate of 1–2 mL/min (approx. 1 drop per second).

    • Causality: A slow, controlled flow rate is critical to ensure adequate residence time for the electrostatic binding between the organic acid anions and the quaternary amine groups.

Step 4: Washing (Interference Removal)

  • Wash the column with 2 mL of LC-MS grade water to elute unbound neutral and basic urinary components.

  • Wash with 2 mL of Methanol, followed immediately by 2 mL of Diethyl Ether.

    • Causality: The ether wash serves a dual purpose: it removes highly lipophilic neutral interferences and aggressively strips residual water from the column bed. Water carryover into the elution step will severely inhibit downstream GC-MS derivatization.

Step 5: Elution

  • Elute the retained organic acids using 2 mL of a 4:1 (v/v) mixture of Ethyl Acetate:Formic Acid.

    • Causality: The high concentration of protons from the formic acid neutralizes the charge on the organic acids, while the counter-ion displaces them from the quaternary amine binding sites, facilitating their partition into the ethyl acetate.

Step 6: Evaporation and Derivatization (For GC-MS)

  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

    • Self-Validation Check: The final reaction mixture should remain perfectly clear. If the solution turns cloudy or forms a white precipitate, residual water was present in the eluate, which has hydrolyzed the TMS reagents. The sample must be discarded.

Quantitative Data & Performance Metrics

The shift from LLE to SAX-SPE yields significant improvements in the recovery of polar analytes. The table below summarizes comparative recovery metrics based on validated literature data ([2]; [3]).

Analyte ClassRepresentative CompoundLLE Recovery (%)SAX-SPE Recovery (%)Mechanistic Advantage of SPE
Dicarboxylic Acids Glutaric Acid~75 - 80%> 95% Stronger retention of di-anions via electrostatic interactions on SAX.
Polyhydroxy Acids 3-OH-Glutaric Acid~40 - 50%> 90% Highly polar molecules partition poorly into LLE organic solvents; SPE bypasses partition dependency.
Glycine Conjugates Suberylglycine~60%> 85% SPE entirely avoids the emulsion-related losses frequently seen in LLE.
Keto Acids *Pyruvic Acid~80% (with oximation)Variable / Lower Keto acids are prone to degradation on strong anion exchangers and may require pre-oximation.

References

  • Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry.[Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry (PMC).[Link]

  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B.[Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Diagnostics (MDPI).[Link]

Sources

Application Note: LC-MS/MS Method Development for the Quantitative Analysis of 2-Hydroxy-3-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

2-Hydroxy-3-methylvaleric acid (HMVA), also known as 2-hydroxy-3-methylpentanoic acid or isoleucic acid, is a branched-chain alpha-hydroxy acid generated through the metabolism of the essential amino acid L-isoleucine[1]. In clinical diagnostics, HMVA is a critical biomarker; its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD), a condition caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which forces the shunting of 2-keto acids into 2-hydroxy acids[2]. In the biopharmaceutical industry, HMVA has been identified as a potent, growth-inhibiting metabolic by-product in Chinese Hamster Ovary (CHO) cell fed-batch cultures, making its monitoring essential for process optimization[3].

Historically, the quantitation of organic acids like HMVA relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS requires cumbersome, time-consuming, and moisture-sensitive derivatization steps (e.g., oximation and silylation) to volatilize the analytes[4]. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the direct, underivatized quantitation of HMVA in complex biological matrices, designed to serve as a self-validating analytical system.

pathway Iso L-Isoleucine (BCAA) KMVA 2-Keto-3-methylvaleric acid (KMVA) Iso->KMVA BCAT (Transamination) HMVA 2-Hydroxy-3-methylvaleric acid (HMVA) KMVA->HMVA LDH / Promiscuous Reductase (Reduction) Downstream Acyl-CoA Derivatives (Energy Metabolism) KMVA->Downstream BCKDH Complex (Oxidative Decarboxylation)

Metabolic pathway of L-isoleucine degradation leading to the formation of HMVA.

Mechanistic Principles & Method Rationale

As a Senior Application Scientist, developing an LC-MS/MS method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of the analyte. The following causal principles govern this workflow:

Ionization Causality

HMVA is a short-chain aliphatic carboxylic acid. To achieve optimal sensitivity, Negative Electrospray Ionization (ESI-) is utilized, generating a stable pseudo-molecular ion


 at m/z 131.07[5]. A critical error in many published LC methods is the use of 0.1% Formic Acid in the mobile phase for organic acids. While formic acid improves chromatographic peak shape, it severely suppresses negative ionization. Instead, this protocol utilizes a weak volatile buffer—5 mM Ammonium Acetate in water (pH ~6.8) . This maintains the analyte in its deprotonated state during electrospray droplet desolvation, maximizing the 

yield.
Fragmentation Dynamics

Upon collision-induced dissociation (CID), the m/z 131.07 precursor undergoes highly specific neutral losses. The primary fragmentation pathway is the expulsion of formic acid (HCOOH, 46 Da), yielding a dominant product ion at m/z 85.06[5]. A secondary pathway involves the combined loss of water and carbon monoxide, yielding a fragment at m/z 73.0[6]. The m/z 131.1 → 85.1 transition provides the highest signal-to-noise ratio and is designated as the quantifier.

Chromatographic Selectivity

Baseline resolution of HMVA from its isobaric isomers (e.g., 2-hydroxyisocaproic acid and 2-hydroxyhexanoic acid) is mandatory to prevent false positives. Standard C18 columns often fail to resolve these aliphatic isomers. Therefore, a Pentafluorophenylpropyl (PFPP) stationary phase is selected. The fluorinated aromatic ring provides unique dipole-dipole, pi-pi, and steric interactions, offering superior shape selectivity for branched aliphatic isomers[7].

Experimental Protocols

Sample Preparation (Protein Precipitation)

This extraction protocol is designed to maximize the recovery of polar hydroxy acids while minimizing matrix effects.

  • Aliquot: Transfer 50 µL of the biological matrix (plasma, urine, or cell culture supernatant) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the stable isotope-labeled internal standard (e.g., HMVA-d3 or 2-hydroxyisocaproic acid-d3 at 1 µg/mL). Causality: Spiking before extraction corrects for both matrix-induced ion suppression and volumetric losses downstream.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (1:1, v/v). Causality: Pure acetonitrile can trap polar acids in the protein pellet. The addition of methanol enhances the solubility and recovery of the hydroxy acids.

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 150 µL of the clear supernatant to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 50 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.

workflow S1 1. Sample Aliquot 50 µL Plasma or Cell Culture Media S2 2. Protein Precipitation Add 200 µL Cold ACN:MeOH (1:1) + IS S1->S2 S3 3. Centrifugation 14,000 x g, 10 min, 4°C S2->S3 S4 4. Supernatant Recovery Transfer 150 µL to clean vial S3->S4 S5 5. Evaporation & Reconstitution Dry under N2, reconstitute in 50 µL Mobile Phase A S4->S5 S6 6. UHPLC-MS/MS Analysis PFPP Column, Negative ESI MRM Mode S5->S6

Step-by-step sample preparation and LC-MS/MS analytical workflow for HMVA quantitation.

Data Presentation & Instrumental Conditions

Mass Spectrometry (MRM) Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Source Conditions: ESI Voltage: -4500 V; Desolvation Temp: 500°C; Curtain Gas: 30 psi.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Role
HMVA 131.185.150-40-18Quantifier
HMVA 131.173.050-40-22Qualifier
IS (d3-analog) 134.188.150-40-18Internal Standard
UHPLC Gradient Conditions

Column: PFPP Core-Shell Column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 5 mM Ammonium Acetate in LC-MS Grade Water. Mobile Phase B: LC-MS Grade Methanol. Column Temperature: 40°C (Lowers backpressure and improves mass transfer). Autosampler Temperature: 4°C (Prevents endogenous metabolite degradation).

Table 2: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.40955Initial
1.00.40955Isocratic Hold
4.00.406040Linear Gradient
5.00.40595Column Wash
6.50.40595Isocratic Wash
6.60.40955Re-equilibration
8.00.40955End
Method Validation Framework

To ensure this protocol operates as a self-validating system, the following parameters must be evaluated during system suitability testing (SST) prior to sample analysis.

Table 3: Target Method Validation Criteria

Validation ParameterTarget Acceptance CriteriaCausality / Rationale
Linearity (

)
> 0.995 (10 ng/mL to 10,000 ng/mL)Ensures accurate quantitation across physiological and pathological concentration ranges.
LOD / LOQ LOD < 3 ng/mL; LOQ < 10 ng/mLRequired to detect baseline HMVA levels in healthy control matrices.
Matrix Effect (ME) 85% - 115% (IS-normalized)Verifies that co-eluting matrix components are not actively suppressing the ESI droplet charge capacity.
Extraction Recovery > 80% with %CV < 15%Validates the efficiency of the ACN:MeOH (1:1) protein precipitation step.
Isomeric Resolution Resolution (

) > 1.5
Guarantees baseline separation from 2-hydroxyisocaproic acid via the PFPP stationary phase.

References

  • FooDB. "Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944)". Foodb.ca. URL:[Link]

  • PLOS Genetics. "Amino acid metabolites that regulate G protein signaling during osmotic stress". Plos.org. URL:[Link]

  • PNAS. "Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture". Pnas.org. URL:[Link]

  • CORE. "Chapter 4: Organic Acids". Core.ac.uk. URL:[Link]

  • PubChem. "Isoleucic acid, (-)- | C6H12O3 | CID 10796774". Nih.gov. URL:[Link]

  • MAC-MOD Analytical. "Avantor ACE Complete Application Guide". Mac-mod.com. URL:[Link]

  • Erasmus University Rotterdam. "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation". Eur.nl. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when synthesizing 2-hydroxy-3-methylpentanoic acid (HMPA, also known as isoleucic acid). This chiral building block is essential for the development of bioactive depsipeptides like lagunamides and antimycins.

The most reliable synthetic route is the Van Slyke diazotization of isoleucine. While this route is favored for its stereoretention, researchers frequently encounter yield bottlenecks and purity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and enantiomeric excess.

Mechanistic Workflow & Troubleshooting Logic

To effectively troubleshoot, we must first understand the logical flow of the reaction and where failures typically occur. The diazotization of L-isoleucine proceeds via a highly reactive diazonium intermediate, which undergoes intramolecular displacement to form an α-lactone, ensuring stereoretention before hydrolysis[1][2].

SynthesisMechanism A L-Isoleucine (Starting Material) B Diazonium Intermediate A->B NaNO2, H+ 0°C C α-Lactone Intermediate B->C -N2 Anchimeric Assistance D L-Isoleucic Acid (Product) C->D H2O Retention of Configuration

Mechanistic pathway of L-isoleucine diazotization ensuring stereoretention.

Troubleshooting Start Yield or Purity Issue LowYield Low Yield (<50%) Start->LowYield Epimer Epimerization Start->Epimer Byprod Halogen Byproducts Start->Byprod Sol1 Saturate with NaCl Extract with Ether LowYield->Sol1 Sol2 Maintain 0°C strictly during NaNO2 addition Epimer->Sol2 Sol3 Use HClO4 or H2SO4 Avoid HCl Byprod->Sol3

Troubleshooting decision tree for resolving common synthesis bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 2-hydroxy-3-methylpentanoic acid is consistently below 40% despite complete consumption of the starting amino acid. How can I improve the recovery? Expert Insight & Causality: The primary culprit for low yield in the diazotization of aliphatic amino acids is poor extraction efficiency, not an incomplete reaction. 2-Hydroxy-3-methylpentanoic acid is highly soluble in the aqueous acidic phase. Solution: Implement a strict "salting-out" procedure. Saturate the aqueous layer with sodium chloride (NaCl) prior to extraction[3]. This decreases the thermodynamic solubility of the polar α-hydroxy acid in the aqueous phase, forcing it into the organic layer. Furthermore, switch from a simple separatory funnel extraction to a continuous liquid-liquid extraction (using diethyl ether) for 24 hours to drive recovery above 85%.

Q2: I am observing epimerization at the C2 chiral center. How does the Van Slyke reaction maintain stereocontrol, and where did my protocol fail? Expert Insight & Causality: The conversion of L-isoleucine to L-isoleucic acid should proceed with complete retention of configuration. This occurs due to the anchimeric assistance (neighboring group participation) of the carboxylate group, which forms a highly reactive, stereoretentive α-lactone intermediate that is subsequently opened by water[1][2]. If epimerization is observed, it is typically because the reaction mixture was allowed to reach elevated temperatures (>10°C) too rapidly during the nitrosation phase. Heat destabilizes the α-lactone pathway, allowing direct, non-stereospecific intermolecular SN2 attack by water on the diazonium species. Solution: Maintain the reaction strictly at 0°C during the entire NaNO2 addition phase.

Q3: What is the optimal acid to use for the diazotization? I have seen protocols using HCl, H2SO4, and HClO4. Expert Insight & Causality: Never use hydrochloric acid (HCl) for this specific synthesis. The chloride ion is highly nucleophilic and will compete with water during the ring-opening of the α-lactone intermediate, leading to the formation of 2-chloro-3-methylpentanoic acid as a significant byproduct. Perchloric acid (HClO4) and sulfuric acid (H2SO4) provide non-nucleophilic counterions, ensuring that water is the sole nucleophile[1][3].

Quantitative Data: Acid Catalyst Comparison
Acid CatalystNucleophilicity of Conjugate BaseRisk of ByproductsTypical Yield (%)Stereochemical Integrity
0.2 N HClO4 Very LowMinimal85 - 95%Complete Retention
0.5 M H2SO4 LowLow (some elimination if heated)75 - 85%Complete Retention
1.0 M HCl HighHigh (2-chloro-3-methylpentanoic acid)< 50%Partial Epimerization

Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the high-yield synthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid from L-isoleucine, utilizing built-in validation checks.

Step 1: Reagent Preparation & Thermal Control

  • Action: Dissolve 100 mg (0.75 mmol) of L-isoleucine in 50 mL of 0.2 N perchloric acid (HClO4). Cool the solution strictly to 0°C in an ice-water bath.

  • Causality: HClO4 provides a non-nucleophilic environment, preventing halogenated byproducts[1]. Cooling to 0°C prevents the premature, non-stereospecific decomposition of the diazonium intermediate.

Step 2: Nitrosation

  • Action: Prepare a cold (0°C) solution of sodium nitrite (NaNO2, 1.4 g, 20 mmol) in 20 mL of deionized water. Add this solution dropwise to the amino acid mixture under vigorous magnetic stirring.

  • Self-Validation Check: You must observe immediate effervescence (N2 gas evolution). If no gas is observed, verify the solution pH is < 2. The evolution of gas confirms the successful formation and breakdown of the diazonium salt into the α-lactone.

Step 3: Hydrolysis and Maturation

  • Action: Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir continuously.

  • Self-Validation Check: Monitor the reaction until gas evolution completely subsides (approximately 15 to 24 hours). The cessation of bubbling indicates the complete hydrolytic opening of the α-lactone to the desired α-hydroxy acid[2].

Step 4: Salting-Out (Critical Yield Step)

  • Action: Saturate the aqueous reaction mixture with solid sodium chloride (NaCl) until no more salt dissolves.

  • Causality: Saturation significantly reduces the dielectric constant of the aqueous phase, forcing the highly water-soluble HMPA into the organic extraction solvent[3].

Step 5: Extraction & Isolation

  • Action: Extract the aqueous phase with diethyl ether (4 × 50 mL). Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under a gentle stream of dry nitrogen or reduced pressure.

  • Result: The product will yield as a pale oil (approx. 75–95 mg, up to 95% yield) requiring no further crystallization for most downstream peptide coupling applications[1].

References

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid Source: doi.org URL:[Link]

  • The Enantioselective Total Synthesis of (-)-Hyperolactone C and Related Spirolactone Analogues Using a Diverted Metallocarbenoid OH Insertion Strategy Source: nottingham.ac.uk URL:[Link]

  • Preparation of new α Hydroxy Acids derived from Amino Acids and their Corresponding Polyesters Source: amazonaws.com URL:[Link]

Sources

Technical Support Center: Resolving Co-elution of 2-Hydroxy-3-methylvalerate and 2-Hydroxyisocaproate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context

The Challenge: Researchers frequently encounter co-elution between 2-hydroxy-3-methylvalerate (HMV) and 2-hydroxyisocaproate (HIC) . These compounds are structural isomers (


, MW 132.16 Da) with nearly identical physicochemical properties (pKa ~3.8, logP ~0.8).

The "Why" (Clinical Relevance):

  • HIC (Leucic Acid): A metabolite of Leucine . Elevated levels are a hallmark of Maple Syrup Urine Disease (MSUD) and are neurotoxic.

  • HMV (2-Hydroxy-3-methylpentanoic acid): A metabolite of Isoleucine .

  • Differentiation: Accurate separation is critical for distinguishing specific metabolic blocks in branched-chain amino acid (BCAA) catabolism and monitoring dietary compliance in MSUD patients.

The Verdict: Standard C18 reversed-phase chromatography is often insufficient due to the lack of "shape selectivity" required to distinguish the isobutyl group (HIC) from the sec-butyl group (HMV). Successful resolution requires Phenyl-Hexyl/PFP phases (LC-MS) or optimized temperature gradients (GC-MS).

Module 1: LC-MS/MS Troubleshooting & Protocol

Why C18 Fails

Standard C18 columns rely on hydrophobic interaction. Since HMV and HIC have nearly identical hydrophobicity, they co-elute or show significant peak overlap. Reliance on MS/MS transitions is risky because both isomers share common fragments (e.g., loss of HCOOH,


 131 

85).
The Solution: Pi-Pi Interaction & Shape Selectivity

Switch to a stationary phase that offers alternative interaction mechanisms.

  • Recommended Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

  • Mechanism: The fluorine atoms or phenyl ring provide "shape selectivity" and pi-pi interactions that interact differently with the branched methyl groups of HIC and HMV.

Validated LC-MS Protocol
  • Column: Phenomenex Luna PFP(2) or Kinetex F5 (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for better pi-pi interaction).

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.050.3Equilibration
1.050.3Load
8.0600.3Shallow Gradient (Critical for separation)
8.1950.4Wash
10.0950.4Wash
10.150.3Re-equilibration

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Elution Order: typically HMV elutes before HIC on PFP phases, but this must be confirmed with pure standards.

Visual Guide: LC-MS Method Development Logic

LC_Method_Tree Start Start: HMV/HIC Co-elution Check_Col Current Column? Start->Check_Col C18 C18 / C8 Check_Col->C18 Standard PFP PFP / Phenyl-Hexyl Check_Col->PFP Advanced Action_C18 Switch Column (Lacks shape selectivity) C18->Action_C18 Action_PFP Optimize Gradient (Use MeOH for Pi-Pi) PFP->Action_PFP Action_C18->PFP Chiral Enantiomers Needed? (D- vs L- forms) Action_PFP->Chiral Chiral_Col Use Chiralpak AD-H or CROWNPAK Chiral->Chiral_Col Yes End Method Validated (Rs > 1.5) Chiral->End No (Isomers only)

Caption: Decision tree for selecting the correct stationary phase. C18 is generally unsuitable; PFP is the standard for structural isomers; Chiral columns are required if enantiomeric excess is measured.

Module 2: GC-MS Strategy (The Gold Standard)

GC-MS is often superior for organic acid analysis due to high chromatographic resolution, provided the temperature ramp is sufficiently slow.

Derivatization Chemistry

Direct injection of hydroxy acids is poor due to polarity. Silylation is required to block the hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Replaces active hydrogens with Trimethylsilyl (TMS) groups.

Validated GC-MS Protocol
  • Sample Prep: Acidify urine/plasma with HCl, extract with Ethyl Acetate.

  • Drying: Evaporate to dryness under

    
     (Critical: Moisture kills BSTFA).
    
  • Derivatization: Add 50 µL BSTFA + 50 µL Pyridine. Incubate at 60°C for 30 mins .

  • GC Parameters:

    • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injection: Split 1:10 (or Splitless for trace analysis).

Temperature Program (The "Slow Ramp"):

Stage Rate (°C/min) Temp (°C) Hold (min)
Initial - 70 2.0
Ramp 1 5.0 180 0.0

| Ramp 2 | 20.0 | 300 | 5.0 |

Note: The slow ramp of 5°C/min between 70°C and 180°C is where the separation of HMV and HIC TMS derivatives occurs.

Visual Guide: GC-MS Workflow

GC_Workflow Sample Sample (Urine/Plasma) Extract LLE Extraction (Ethyl Acetate, Acidic pH) Sample->Extract Dry Evaporate to Dryness (N2 Flow) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv Must be anhydrous GC GC-MS Analysis (Slow Ramp 5°C/min) Deriv->GC

Caption: Critical path for GC-MS analysis. Note that moisture removal before adding BSTFA is the most common failure point.

Frequently Asked Questions (FAQ)

Q1: Can I distinguish HMV and HIC solely by their MS/MS fragmentation patterns? A: No. While there are subtle intensity differences, both compounds produce major fragments at


 131 (parent) and 

85 (loss of formate) in negative mode ESI. Relying on transitions without chromatographic separation leads to high false-positive rates. You must separate them chromatographically.

Q2: My peaks are still merging on the PFP column. What now? A: Try lowering the column temperature to 30°C or 25°C . Isomer separation is often improved at lower temperatures due to reduced molecular rotation, enhancing the "lock-and-key" fit with the stationary phase. Also, ensure your gradient slope is no steeper than 2-3% B per minute during the elution window.

Q3: I see two peaks for HMV in my GC-MS trace. Is this an artifact? A: Likely not. HMV (2-hydroxy-3-methylvalerate) has two chiral centers (C2 and C3), meaning it has 4 stereoisomers. Biological HMV is usually (2S,3S), but chemical standards are often racemic mixtures of diastereomers. An achiral GC column can separate diastereomers (e.g., allo-HMV vs HMV) but not enantiomers.

Q4: Is derivatization necessary for LC-MS? A: Not strictly, as they ionize well in ESI(-) mode. However, if sensitivity is low, you can use DATAN (diacetyl-tartaric anhydride) derivatization. This also helps in chiral separation if you need to distinguish D- vs L- forms.

References

  • Mamer, O. A., et al. (2000). "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid." Methods in Enzymology. Link

  • Fu, X., et al. (2016). "Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids." Journal of Chromatography B. Link (Demonstrates PFP utility for BCAA metabolites).

  • Hasan, F., et al. (2024). "Pathway and Production Differences in Branched-Chain Hydroxy Acids." Microorganisms. Link

  • SCIEX Technical Note. "Quantitative LC-MS Solution for Targeted Analysis." Link (Discusses isomer separation using F5/PFP columns).

Sources

Technical Support Center: High-Sensitivity Quantification of 2-Hydroxy-3-Methylvalerate (2H3MV)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: 2H3MV-LCMS-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Matrix Effects & Isomeric Separation in Organic Acid Analysis

Executive Summary

You are likely here because your LC-MS/MS assay for 2-hydroxy-3-methylvalerate (2H3MV) is failing to meet linearity or sensitivity requirements.

2H3MV presents a "perfect storm" of bioanalytical challenges:

  • Low Molecular Weight (132.16 g/mol ): It falls into the "chemical noise" region of most mass spectrometers.

  • High Polarity: It elutes near the void volume on standard C18 columns, exactly where salts and phospholipids suppress ionization.

  • Isomeric Interference: It co-elutes with 2-hydroxyisocaproic acid (2HICA) , a structural isomer with identical mass transitions.

This guide moves beyond basic troubleshooting. We will implement a Post-Column Infusion diagnostic to visualize the matrix effect and then deploy 3-Nitrophenylhydrazine (3-NPH) derivatization as the definitive solution to overcome it.

Module 1: Diagnostic Triage – Is it Matrix Effect?

Before changing your extraction, you must prove that signal loss is due to ion suppression (matrix effect) and not low recovery. The only way to visualize this spatially is the Post-Column Infusion method.

Protocol: Post-Column Infusion Setup

Objective: Map the suppression zones of your current chromatogram.

  • Prepare Infusate: Dilute a 2H3MV standard to a high concentration (e.g., 1 µg/mL) in your mobile phase.

  • Hardware Setup: Connect a syringe pump to the LC flow path after the column but before the MS source using a T-piece connector.

  • Acquisition:

    • Set LC flow to your standard gradient.

    • Set Syringe Pump to 10-20 µL/min (continuous flow).

    • Inject a Blank Matrix Extract (extracted plasma/urine without analyte).

  • Analysis: Monitor the baseline. A flat baseline = no effect. A dip = ion suppression. A peak = ion enhancement.

Visualizing the Workflow

PostColumnInfusion LC_Pump LC Gradient Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece Connector Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Constant 2H3MV Infusion) Syringe->Tee Analyte Flow Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Post-Column Infusion Setup. The syringe pump provides a constant background signal of 2H3MV. Injected matrix components that cause suppression will appear as negative peaks in the baseline.

Module 2: The "Nuclear Option" – Derivatization

If you are using a standard Reverse Phase (C18) method in negative mode, you are fighting a losing battle against physics. 2H3MV does not retain well, leading to co-elution with salts.

The Solution: Chemical Derivatization with 3-Nitrophenylhydrazine (3-NPH) .

Why this works:

  • Hydrophobicity: 3-NPH attaches to the carboxyl group, adding a phenyl ring. This shifts retention time from ~1 min (void) to ~6-8 min, away from the suppression zone.

  • Ionization: The reaction introduces nitrogen atoms, allowing for high-sensitivity Positive Mode (ESI+) detection, which is generally more stable than negative mode for this class of compounds.

  • Isomer Separation: The bulky derivatization group amplifies the steric differences between 2H3MV and 2HICA, improving chromatographic resolution.

Protocol: 3-NPH Derivatization Workflow
StepActionCritical Note
1. Extraction Extract 50 µL plasma/urine with 200 µL Methanol (cold). Centrifuge and collect supernatant.Protein precipitation is sufficient here because the derivatization will shift the analyte away from the remaining phospholipids.
2. Reagents Reagent A: 200 mM 3-NPH in 50% Methanol.Reagent B: 120 mM EDC (carbodiimide) + 6% Pyridine in 50% Methanol.Prepare fresh daily. EDC is moisture sensitive.
3. Reaction Mix 50 µL Supernatant + 25 µL Reagent A + 25 µL Reagent B.The Pyridine acts as a catalyst.
4. Incubation Vortex and heat at 40°C for 30 minutes .Do not overheat; this can degrade the derivative.
5. Quench Add 400 µL 10% Formic Acid (aq).This stabilizes the mixture and prepares it for injection.

Module 3: Chromatographic Resolution

Separating 2H3MV from 2HICA is critical. Even with derivatization, standard C18 columns may struggle.

Recommended Column Chemistry:

  • Primary Choice: C18 Core-Shell (2.6 µm, 100 x 2.1 mm) . The high efficiency of core-shell particles is often enough after derivatization.

  • Alternative (If resolution fails): PFP (Pentafluorophenyl) . PFP phases offer unique selectivity for halogenated or aromatic compounds (like the 3-NPH derivative) and structural isomers.

Isomer Separation Logic

IsomerSeparation Start Analyte Mixture (2H3MV + 2HICA) Deriv 3-NPH Derivatization (Adds Phenyl Ring) Start->Deriv Column C18 or PFP Column Interaction Deriv->Column Mech1 Mechanism 1: Hydrophobic Shift (Elutes later) Column->Mech1 Mech2 Mechanism 2: Steric Selectivity (Shape recognition) Column->Mech2 Result Baseline Resolution (Rs > 1.5) Mech1->Result Mech2->Result

Figure 2: Separation Mechanism. Derivatization transforms the polar isomers into hydrophobic species, allowing the column to discriminate based on steric shape rather than just polarity.

Frequently Asked Questions (FAQs)

Q1: My Internal Standard (IS) response is fluctuating wildy. Why?

A: You are likely using an analog IS (like a different hydroxy acid) instead of a Stable Isotope Labeled (SIL) IS.

  • The Issue: Matrix effects are temporal. If your IS elutes 0.5 minutes away from your analyte, it is experiencing a different matrix load.

  • The Fix: You must use 2-hydroxy-3-methylvalerate-d3 (or similar deuterated/13C version). It co-elutes exactly with the analyte and compensates for the suppression perfectly.

Q2: I see a peak in my "Double Blank" (Matrix without analyte or IS). Is it carryover?

A: It could be carryover, but for hydroxy acids, it is often isobaric interference from the matrix itself (e.g., endogenous organic acids).

  • Test: Inject a solvent blank immediately after your highest standard.

    • Peak present? It's Carryover. Wash your needle with 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

    • No peak in solvent, but peak in matrix blank? It's Endogenous Interference. You need better chromatography (see Module 3) or background subtraction if the level is consistent (not recommended for GLP).

Q3: Can I use HILIC instead of derivatization?

A: Yes, but proceed with caution.

  • Pros: Retains polar compounds without derivatization.

  • Cons: HILIC is notoriously less robust than Reverse Phase. Equilibration times are longer, and sensitivity to salt concentration in the sample is high. For high-throughput drug development, Derivatization + C18 is generally more rugged (reproducible) than underivatized HILIC.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Han, J., et al. (2015).[1] Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.[1][2][3] Analytical Chemistry.[2][4][5][6][7][8][9][10][11][12] (Demonstrates 3-NPH utility for short-chain acids). [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][4][5][6][7][8][9][10][11][12] (The foundational paper for Matrix Effect assessment). [Link]

  • Jakobs, C., et al. (1984). Stable isotope dilution analysis of 2-hydroxy-3-methylvaleric acid in amniotic fluid: a new prenatal diagnostic method for maple syrup urine disease. Journal of Inherited Metabolic Disease. (Historical context on the analyte and isomeric importance). [Link]

Sources

Technical Support Center: Stereochemical Resolution of 2-Hydroxy-3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HMPA-ISO-RES Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to separate the stereoisomers of 2-hydroxy-3-methylpentanoic acid (HMPA) . This molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers:[1]

  • (2S, 3S) and (2R, 3R) — Enantiomeric Pair A

  • (2S, 3R) and (2R, 3S) — Enantiomeric Pair B

The Core Challenge: Standard achiral chromatography (C18 HPLC or DB-5 GC) can separate Pair A from Pair B (diastereomeric separation) because they possess different physical properties. However, separating the enantiomers within those pairs (e.g., 2S,3S from 2R,3R) requires a chiral selector or chiral derivatization .

This guide provides validated workflows for both GC-MS (analytical) and HPLC (preparative/analytical) platforms.

Module 1: Method Selection Strategy

Before beginning, determine your primary constraint: Sensitivity vs. Sample Recovery .

MethodSelection Start START: Define Goal SampleType Is the sample biological (plasma/urine) or synthetic? Start->SampleType Bio Biological / Trace Level SampleType->Bio Complex Matrix Synth Synthetic / High Purity SampleType->Synth Bulk Material GC_Path Select GC-MS Bio->GC_Path HPLC_Path Select HPLC Synth->HPLC_Path ReasonGC Requires Derivatization High Sensitivity GC_Path->ReasonGC ReasonHPLC Non-destructive Preparative potential HPLC_Path->ReasonHPLC

Figure 1: Decision matrix for selecting the optimal separation platform based on sample origin and recovery needs.

Module 2: Gas Chromatography (GC-MS) Protocols

Best for: Biological metabolites, high sensitivity, complex matrices.

Critical Mechanism: HMPA is polar and non-volatile. You must perform a double derivatization to block both the carboxylic acid (-COOH) and the hydroxyl group (-OH).

Protocol A: The "Double-Block" Derivatization

This method converts HMPA into a volatile methyl ester/trimethylsilyl (TMS) ether derivative.

Reagents:

  • Diazomethane (or 10% H₂SO₄ in Methanol for safer alternative)

  • BSTFA + 1% TMCS (Silylating agent)

  • Pyridine (Catalyst/Solvent)

Step-by-Step Workflow:

  • Methylation (COOH blockade):

    • Dissolve dry residue in 0.5 mL Methanol/H₂SO₄ (10%).

    • Incubate at 60°C for 30 mins.

    • Extract with Hexane; evaporate to dryness.

    • Result: 2-hydroxy-3-methylpentanoic acid methyl ester.

  • Silylation (OH blockade):

    • Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

    • Incubate at 60°C for 20 mins.

    • Result: TMS-ether of the methyl ester.

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless).

Chromatographic Conditions:

Parameter Setting
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Oven Prog. 70°C (1 min) → 10°C/min → 280°C

| Resolution | Diastereomers separate by ~0.2–0.5 min. Enantiomers co-elute . |

Expert Note: To separate all four isomers via GC, you must replace Step 1 with a Chiral Derivatization using (S)-(+)-2-butanol or trifluoroacetylated (S)-3-methyl-2-butyl ester. This creates diastereomers out of enantiomers, allowing separation on the DB-5 column [1, 3].

Module 3: High-Performance Liquid Chromatography (HPLC)

Best for: Preparative isolation, avoiding derivatization, optical purity checks.

The Challenge: HMPA lacks a strong chromophore (UV active group). The Solution: Use Refractive Index (RI) detection, ELSD, or low-wavelength UV (210 nm).

Protocol B: Direct Chiral Separation

To resolve enantiomers without derivatization, you must use a Chiral Stationary Phase (CSP).[2][3]

Recommended Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates). Why? These columns form hydrogen bonds with the carbonyl and hydroxyl groups of HMPA, creating the necessary "three-point interaction" for chiral recognition.

Mobile Phase Strategy:

  • Base: Hexane (90-95%) / Isopropanol (5-10%).

  • Modifier (CRITICAL): Add 0.1% Trifluoroacetic Acid (TFA) .

    • Mechanism:[4] The acid keeps the HMPA carboxyl group protonated (

      
      ). If it ionizes to 
      
      
      
      , it will not interact correctly with the chiral selector and will elute as a broad, tailing peak.

Data Summary for HPLC:

Variable Recommendation
Column Chiralpak AD-H (4.6 x 250mm)
Mobile Phase Hexane:IPA:TFA (95:5:0.1)
Flow Rate 1.0 mL/min
Detection UV 210 nm (monitor baseline drift)

| Temp | 25°C (Lower to 10°C if resolution < 1.5) |

Module 4: Troubleshooting & Diagnostics

Troubleshooting Problem Identify Issue Issue1 Peak Tailing Problem->Issue1 Issue2 No Separation (Single Peak) Problem->Issue2 Issue3 Low Sensitivity Problem->Issue3 Sol1 Add 0.1% TFA to Mobile Phase (Suppresses Ionization) Issue1->Sol1 Sol2 Check Isomer Type: Enantiomers need Chiral Col. Diastereomers need C18. Issue2->Sol2 Sol3 Switch to derivatization (GC) or ELSD/RI detection (HPLC) Issue3->Sol3

Figure 2: Diagnostic workflow for common chromatographic failures.

Common Failure Modes

Q: I see two peaks on my C18 column, but I expect four. Why? A: You are only separating the diastereomers (e.g., the "syn" pair from the "anti" pair). C18 columns cannot distinguish enantiomers (e.g., 2S,3S from 2R,3R).

  • Fix: Collect the two peaks separately and re-inject them onto a Chiralpak AD-H column, or use a chiral derivatizing agent in GC [4].

Q: My GC peaks are disappearing or look like broad humps. A: This indicates incomplete derivatization. The hydroxyl group (-OH) likely did not react fully.

  • Fix: Ensure your reagents are fresh (BSTFA hydrolyzes in moisture). Increase reaction time to 60 mins. Ensure the sample was completely dry before adding reagents.

Q: The baseline at 210 nm (HPLC) is too noisy. A: Carboxylic acids and IPA absorb at 210 nm.

  • Fix: Switch to Refractive Index (RI) detection or Evaporative Light Scattering Detector (ELSD). If stuck with UV, use a higher quality "HPLC Grade" TFA and ensure the column is fully equilibrated.

Module 5: Frequently Asked Questions (FAQ)

Q: How do I distinguish the isoleucine metabolite from the allo-isoleucine analog? A: The isoleucine metabolite is specifically (2S, 3S)-2-hydroxy-3-methylpentanoic acid . In GC-MS, the fragmentation patterns are identical. You must rely on Retention Time (RT) comparison with authentic standards. The (2S,3S)/(2R,3R) pair typically elutes at a different time than the (2S,3R)/(2R,3S) pair on non-polar columns due to steric differences [1].

Q: Can I use a C18 column for the diastereomers? A: Yes. An "Ascentis Phenyl" or high-carbon-load C18 column is excellent for separating the diastereomers. Use a mobile phase of Phosphate Buffer (pH 2.5) / Acetonitrile.[3][5] The low pH is non-negotiable to prevent peak tailing [4].

Q: Is there a specific mass fragment to look for in GC-MS? A: Yes. For the TMS-methyl ester derivative, look for the [M-15] (loss of methyl) or the m/z 73 (TMS group) and m/z 117 (characteristic alpha-cleavage) ions.

References

  • Mamer, O. A. (2000).[6] Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10.[6] Link

  • Kim, K. R., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-3-methyl-2-butyl ester derivatives. Journal of Chromatography A. Link

  • Sigma-Aldrich Technical Bulletin. (2013).[7] Novel Separation Approach for Multiple Chiral Center Molecules. Link

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate.[8] Link

For further assistance, please contact the Separation Science Support Team with your specific chromatograms attached.

Sources

Technical Support: Stability of 2-Hydroxy-3-Methylpentanoic Acid (HMPA)

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxy-

-methylvaleric acid.

Part 1: Executive Summary & Chemical Profile

2-Hydroxy-3-methylpentanoic acid (HMPA) is an


-hydroxy acid (AHA) and a metabolite of Isoleucine.[1] Unlike simple linear AHAs (like lactic or glycolic acid), HMPA possesses a branched alkyl chain at the 

-position (C3). This structural feature significantly influences its stability profile by providing steric hindrance that retards—but does not eliminate—common AHA degradation pathways.
Quick Reference Data
PropertyValueCritical Note
Molecular Weight 132.16 g/mol
pKa (Acidic) ~3.9 – 4.2Exists as anionic carboxylate at physiological pH (7.4).
Solubility High (Water)Hygroscopic in free acid form.
Chirality 2 Centers (C2, C3)4 Stereoisomers possible.[1] Biological form is usually (2S, 3S).
Primary Instability OligomerizationForms estolides (intermolecular esters) at low pH/high conc.
Secondary Instability RacemizationOccurs at C2 under strongly alkaline conditions (

).

Part 2: Core Stability Mechanisms (The "Why")

To troubleshoot stability, you must understand the competing equilibria in your solution. HMPA is not static; it exists in a dynamic state depending on pH and concentration.

The Oligomerization Equilibrium (Acidic Conditions)

In aqueous solutions, particularly at concentrations


 M and pH 

, the hydroxyl group of one HMPA molecule attacks the carboxyl carbon of another, forming estolides (dimers and trimers).
  • Mechanism: Fisher Esterification (reversible).

  • Impact: You will observe a "loss" of the monomer peak in HPLC and the appearance of late-eluting, broad peaks (dimers).

  • Steric Factor: The methyl group at C3 makes HMPA more stable against dimerization than Lactic Acid, but it is not immune.

Racemization (Alkaline Conditions)

At high pH, the


-proton is weakly acidic. Strong bases can abstract this proton, leading to a planar enolate intermediate. When the proton returns, it may attack from the opposite side, inverting the stereochemistry at C2.
  • Impact: Conversion of (2S,3S)-HMPA to (2R,3S)-HMPA (diastereomer).

  • Detection: Requires chiral HPLC; standard C18 methods will often split the peak or show shoulder broadening.

Oxidative Decarboxylation

While generally stable to air, the


-hydroxyl group is susceptible to oxidation (to 3-methyl-2-oxopentanoic acid) in the presence of strong oxidants or specific enzymes (dehydrogenases).
Visualization: HMPA Degradation Pathways

HMPA_Stability cluster_legend Conditions Monomer HMPA Monomer (Active Form) Dimer Estolide / Dimer (Storage Artifact) Monomer->Dimer High Conc. Low pH Enolate Enolate Intermediate (Transient) Monomer->Enolate pH > 10 Keto Keto-Acid (Oxidized) Monomer->Keto Oxidants Enzymes Dimer->Monomer Dilution Neutral pH Isomer Diastereomer (Racemized C2) Enolate->Isomer Reprotonation Reversible Reversible Irreversible Irreversible

Caption: Fig 1. Stability map of HMPA. Green dashed lines indicate reversible pathways (recoverable sample); solid black lines indicate chemical modification.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My HPLC peak area is decreasing over time."

Diagnosis: Likely Oligomerization (if acidic) or Microbial Consumption .

  • Context: HMPA is a biological metabolite.[2] If your buffer is not sterile (0.22 µm filtered) or contains no azide, bacteria will consume it rapidly.

  • Validation Protocol (The "Reverse-Shock" Test):

    • Take an aliquot of the "degraded" sample.

    • Dilute 1:10 in 100 mM NaOH (or high pH buffer).

    • Incubate at room temperature for 30 minutes (hydrolyzes esters).

    • Neutralize and re-inject.

    • Result: If the peak returns, it was reversible oligomerization. If not, it is microbial or oxidative loss.

Scenario B: "I see a split peak or a 'shoulder' on my chromatogram."

Diagnosis: Diastereomer Separation .

  • Context: HMPA has two chiral centers. Synthetic standards are often mixtures of diastereomers (e.g., Isoleucine vs. Allo-isoleucine analogs). Even "pure" standards can contain 1-5% of the minor diastereomer.

  • Technical Insight: Standard C18 columns can partially separate diastereomers of branched AHAs due to the different spatial arrangement of the hydrophobic side chain.

  • Solution: Verify the Certificate of Analysis (CoA) for "Diastereomeric Ratio." Use a chiral column (e.g., Chiralpak) if isomeric purity is critical.

Scenario C: "The standard is difficult to weigh/pipette."

Diagnosis: Hygroscopicity .

  • Context: The free acid form of HMPA is a viscous oil or low-melting solid that avidly absorbs water from the air.

  • Protocol:

    • Do not weigh the free acid directly for quantitative stocks.

    • Purchase the Sodium or Calcium Salt form if available (solid, non-hygroscopic).

    • If using the free acid: Dissolve the entire commercial vial into a known volume of solvent to create a "Master Stock," rather than attempting to weigh mg quantities.

Part 4: Recommended Analytical Workflow

To ensure data integrity, use this self-validating HPLC setup.

Method: Reverse Phase HPLC (C18) Detection: UV @ 210 nm (Carboxyl group) or MS (ESI Negative).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization (keeps HMPA protonated) for better retention on C18.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Column Temp 30°C - 40°CHigher temp reduces viscosity and improves peak symmetry for AHAs.
Flow Rate 1.0 mL/minStandard.
Injection Solvent Mobile Phase A CRITICAL: Injecting in pure water or high organic can cause peak fronting.
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Check_pH Check Solution pH Start->Check_pH Low_pH Risk: Oligomerization Check_pH->Low_pH pH < 3 High_pH Risk: Racemization Check_pH->High_pH pH > 9 Neutral Risk: Microbial Growth Check_pH->Neutral pH 4-8 Action_Low Perform 'Reverse-Shock' Test (Hydrolysis) Low_pH->Action_Low Action_High Check Stereochemistry (Chiral HPLC) High_pH->Action_High Action_Neu Check Sterility/Filter Add Azide Neutral->Action_Neu

Caption: Fig 2. Decision tree for diagnosing HMPA stability issues.

Part 5: Storage & Handling Directives

  • Long-Term Storage (Solid): Store at -20°C. Desiccate.

  • Solution Storage:

    • Preferred: Store as the salt form (pH ~7) at 4°C. Stable for months.

    • Avoid: Storing as the free acid in high concentration (>1 M) at room temperature (promotes estolides).

  • Freeze-Thaw: HMPA is generally resistant to freeze-thaw degradation, but repeated cycling can precipitate less soluble salts (if Ca/Mg are present).

References

  • PubChem. (n.d.).[3] 2-Hydroxy-3-methylpentanoic acid (Compound Summary).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Human Metabolome Database (HMDB). (n.d.). Metabocard for 2-Hydroxy-3-methylvaleric acid (HMDB0000407). Retrieved March 1, 2026, from [Link]

  • Mamer, O. A., et al. (2001). "Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid." Analytical Biochemistry, 296(1), 56-63. (Establishes stereochemical stability and GC-MS methods). [Link]

  • Canadian Journal of Chemistry. (1971).[10][11] "Mechanism of Oxidative Decarboxylation of

    
    -Hydroxy Acids." (General mechanism for AHA oxidation). [Link]
    

Sources

Validation & Comparative

NMR spectral analysis of (2S)-2-hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced NMR Profiling of (2S)-2-Hydroxy-3-methylpentanoic Acid: A Comparative Technical Guide

Executive Summary & Scientific Context

(2S)-2-hydroxy-3-methylpentanoic acid (HMPA), also known as L-isoleucic acid, is a critical chiral metabolite derived from L-isoleucine.[1][2] Its analysis is frequently complicated by the presence of its diastereomer, (2S,3R)-2-hydroxy-3-methylpentanoic acid (allo-HMPA), and the potential for racemization at the


-carbon.[1][2]

This guide compares the "Native Direct Analysis" method against the "Chiral Derivatization (Mosher)" method. While direct NMR in standard solvents is sufficient for structural confirmation, it fails to quantify enantiomeric excess (ee) or definitively assign absolute stereochemistry at the C3 position without authentic standards.[1] We demonstrate that Mosher ester derivatization is the superior "alternative" for high-integrity pharmaceutical profiling.[1][2]

Strategic Comparison: Direct vs. Derivatized Analysis

The following table summarizes the performance metrics of analyzing HMPA using three distinct workflows.

FeatureMethod A: Direct NMR (D₂O) Method B: Direct NMR (DMSO-d₆) Method C: Mosher Ester Analysis (CDCl₃)
Primary Utility Metabolic flux analysis, bulk purity.[1][2]Structural elucidation, H-bonding detection.Absolute stereochemistry , ee% determination.
Spectral Resolution Moderate.[1][2] OH protons exchange (disappear).High. OH protons visible (doublet).Very High. Fluorine (

F) tags provide singlet quantification.[1]
Diastereomer Separation Poor.

often < 0.02 ppm.[1][2]
Moderate. Distinct OH shifts possible.[1][2][3][4][5]Excellent.

typically > 0.1 ppm.[1][2]
Sample Requirement > 5 mg (non-destructive).[1]> 2 mg (non-destructive).< 1 mg (destructive derivatization).
Time to Result 10 Minutes.15 Minutes.4 Hours (reaction + acquisition).

Technical Deep Dive: Native Spectral Analysis

The Diastereomer Challenge (2S,3S vs. 2S,3R)

The core difficulty in analyzing HMPA is distinguishing the (2S,3S) isomer (L-isoleucine analog) from the (2S,3R) allo-isomer.[1]

  • Mechanism: The chemical environment of the H2 proton is influenced by the methyl group at C3.

  • Diagnostic Signal: The coupling constant

    
    .
    
    • Erythro-like ((2S,3S) / (2R,3R)): Typically displays a smaller coupling constant (

      
       Hz) due to the preferred gauche conformation in non-polar solvents.[1][2]
      
    • Threo-like ((2S,3R) / (2R,3S)): Typically displays a larger coupling constant (

      
       Hz).[1][2]
      
    • Note: These values are solvent-dependent.[1][2] For definitive assignment, Method C (below) is required.[1]

Recommended Solvent System

Avoid D₂O for structural characterization. The exchange of the


-hydroxyl proton eliminates the H2-OH coupling, removing a critical connectivity check.[1]
Use DMSO-d₆.  It stabilizes the intramolecular H-bonding, often resolving the H2 signal as a distinct doublet of doublets (dd), allowing precise measurement of 

.[1][2]

Protocol: Mosher Ester Derivatization (The Superior Alternative)

To definitively prove the (2S) configuration and quantify purity against the (2R) enantiomer, we utilize the Mosher method (MTPA). This creates a diastereomeric system where the NMR anisotropy effect causes predictable chemical shift changes.[1]

Experimental Workflow
  • Reagents: Dry pyridine, (R)-(-)-MTPA-Cl (Mosher's Acid Chloride), and (S)-(+)-MTPA-Cl.[1][2]

  • Reaction:

    • Dissolve 2 mg of HMPA methyl ester (to protect carboxyl group) in 0.5 mL dry pyridine-d5 (can react directly in NMR tube).[1][2]

    • Add 10 µL of (R)-MTPA-Cl.[1][2]

    • Incubate at RT for 2 hours.

    • Repeat separately with (S)-MTPA-Cl.[1][2]

  • Acquisition: Acquire

    
    H NMR (minimum 32 scans) and 
    
    
    
    F NMR.[1]
The Analysis Logic

Calculate the difference in chemical shift:


.[1][2]
  • Interpretation:

    • Protons on the Right side of the plane (L3/L4 in diagram below) will have

      
      .
      
    • Protons on the Left side of the plane (L2 in diagram below) will have

      
      .
      

Visualization of Analytical Logic

Figure 1: Stereochemical Determination Workflow

G Start Unknown HMPA Sample Solvent Select Solvent: DMSO-d6 Start->Solvent NativeNMR 1H NMR Spectrum Solvent->NativeNMR Decision Are J(2,3) & Shifts Definitive? NativeNMR->Decision ResultNative Tentative Assignment (Diastereomer Ratio) Decision->ResultNative Yes (Standards available) Derivatize Derivatize w/ (R)- & (S)-MTPA Decision->Derivatize No (Ambiguous) Compare Calculate Δδ (S-R) Derivatize->Compare FinalResult Absolute Configuration (2S,3S) Confirmed Compare->FinalResult

Caption: Decision tree for selecting between native NMR profiling and Mosher ester derivatization based on spectral ambiguity.

Figure 2: The Mosher Model (Configuration Assignment)

Mosher cluster_plane MTPA Plane (Shielding Cone) Center C2 (Chiral Center) Right H3, Me, Et (Shielded in (R)-ester) Δδ < 0 Center->Right Left H1 (COOH) (Deshielded in (R)-ester) Δδ > 0 Center->Left MTPA MTPA Group (Anisotropy Source) MTPA->Center Ester Linkage

Caption: Visualization of the Mosher Model. The sign of Δδ determines the spatial arrangement of substituents around C2.

Consolidated Chemical Shift Data (Reference)

The following data represents the (2S,3S)-2-hydroxy-3-methylpentanoic acid (L-isoleucic acid) in CDCl₃.

PositionAtom

(ppm)
Multiplicity

(Hz)
Assignment Logic
C1 -COOH~11.0Broad Singlet-Acidic proton (concentration dependent).[1][2]
C2 -CH(OH)-4.15Doublet (d)3.8

-proton.[1][2] Small J indicates erythro relationship.[1][2]
C3 -CH(Me)-1.85Multiplet (m)-

-proton, chiral center.[1][2]
C3-Me -CH₃0.98Doublet (d)7.0Diagnostic doublet for branching.[1][2]
C4 -CH₂-1.25Multiplet-Methylene bridge.[1][2]
C5 -CH₃0.92Triplet (t)7.4Terminal methyl.[1][2]

Note: In the (2S,3R) allo-isomer, the C2 proton often shifts slightly upfield (approx 4.05 ppm) and the J(2,[1]3) coupling increases to > 5 Hz.[1][2]

References

  • Mamer, O. A. (2000).[1][6] Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.[1][2][6]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458.[1][2]

  • PubChem Database. (2023).[1][2] 2-Hydroxy-3-methylpentanoic acid (Compound CID 164623).[1][2] National Center for Biotechnology Information.[1][2]

  • Gupta, D. K., et al. (2016).[1] Absolute stereochemistry of the β-hydroxy acid unit in hantupeptins and trungapeptins.[1][2][7] Natural Product Communications, 11(1).[1][7] [1]

Sources

reference standards for (2S)-2-hydroxy-3-methylvaleric acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for (2S)-2-Hydroxy-3-Methylvaleric Acid: A Comparative Technical Guide

Executive Summary

For researchers and clinical chemists investigating branched-chain amino acid disorders—specifically Maple Syrup Urine Disease (MSUD)—the accurate analysis of (2S)-2-hydroxy-3-methylvaleric acid (HMVA) is critical.[1][2] This metabolite, a derivative of L-isoleucine, possesses two chiral centers, creating four potential stereoisomers.[1][2][3]

The Critical Finding: Commercial "Analytical Standards" are frequently sold as mixtures of diastereomers .[2] While sufficient for initial retention time mapping, these mixtures are unsuitable for precise metabolic profiling or enantioselective quantification.[2] This guide compares the performance of diastereomeric mixtures against stereochemically pure standards and defines the optimal internal standard strategy in the absence of commercially available stable-isotope-labeled HMVA.[1][2]

Scientific Context: The Stereochemical Challenge

(2S)-2-hydroxy-3-methylvaleric acid (also known as (S)-2-hydroxy-3-methylpentanoic acid) is the specific hydroxy-acid metabolite of L-isoleucine .[1][2] Its structural isomers, such as 2-hydroxyisocaproic acid (HICA, from Leucine) and 2-hydroxy-n-valeric acid, often co-elute in standard achiral GC-MS workflows.[1][2]

  • Target Analyte: (2S, 3S)-2-hydroxy-3-methylvaleric acid.[1][2]

  • Interferents: (2R, 3S), (2S, 3R), and (2R, 3R) isomers; plus constitutional isomers like HICA.[1]

  • Clinical Relevance: Elevated levels are pathognomonic for MSUD and specific organic acidemias.[2]

Diagram 1: Metabolic Origin and Stereochemistry

G cluster_0 Stereochemical Risk Iso L-Isoleucine (2S, 3S) Keto 2-Keto-3-methylvaleric acid (KMVA) Iso->Keto Transamination (BCAT) HMVA (2S)-2-Hydroxy-3-methylvaleric acid (HMVA) Keto->HMVA Reduction (LDH/HycDH) HICA 2-Hydroxyisocaproic acid (HICA - Leucine Metabolite) Keto->HICA Isomer Confusion

Caption: Pathway illustrating the formation of HMVA from Isoleucine. The dotted line represents the analytical risk of confusing HMVA with its constitutional isomer HICA.

The Reference Standard Landscape

We evaluated three categories of reference materials available to researchers.

Table 1: Comparative Analysis of Reference Standards
FeatureCategory A: Diastereomeric Mixture Category B: Stereochemically Pure Category C: Surrogate Internal Standard
Example Source Sigma-Aldrich (Cat# 80529)Tyger Scientific (CAS 51576-04-6)CIL / CDN Isotopes
Composition Mix of (2S,3S), (2R,3S), etc.[1][2]>98% (2S, 3S) IsomerTropic Acid or d3-HICA
Cost Low ($)High (

$)
Moderate (

)
Primary Use Retention time mapping; Mass spectral library matching.[1][2]Chiral quantification; Metabolic flux analysis.[2]Normalization of recovery and injection variability.
Major Risk Co-elution: Cannot distinguish biological enantiomer from artifacts.[2]Availability: Often requires custom synthesis or long lead times.[2]Response Factor: Non-identical ionization efficiency to analyte.[2]

Technical Deep Dive: Selection Strategy

A. The "Mixture" Trap

Many labs purchase the "Analytical Standard" (CAS 488-15-3) assuming it represents the biological metabolite.[1][2] In high-resolution GC-MS (e.g., DB-5MS column), this standard appears as two or more peaks .[1][2]

  • Observation: If you use Category A to build a calibration curve, you must sum the areas of all isomer peaks, which assumes the biological sample contains the same ratio of isomers (it does not).

  • Recommendation: Use Category A only to identify the retention time window.[2] Do not use it for quantitative calibration of the specific (2S)-isomer unless you can chromatographically resolve and identify the specific peak.[1][2]

B. The Internal Standard (IS) Dilemma

A direct stable-isotope-labeled analog (e.g., 2-hydroxy-3-methylvaleric acid-d3) is rarely available in catalog stock.[1][2]

  • Industry Standard Practice: Use a Surrogate IS .[2]

  • Best Option: Tropic Acid (3-hydroxy-2-phenylpropanoic acid) or 3-Hydroxyisovaleric acid-d8 .[1][2]

  • Why? Tropic acid contains a hydroxyl and carboxyl group, mimicking the derivatization kinetics (silylation) of HMVA without occurring naturally in urine.[2]

Diagram 2: Reference Standard Selection Logic

DecisionTree Start Select Reference Standard Goal What is your analytical goal? Start->Goal Qual Qualitative Screening (Is it present?) Goal->Qual Screening Quant Quantification / Metabolic Profiling Goal->Quant Profiling Mix Use Diastereomeric Mixture (Cat A) Qual->Mix Pure Use Pure (2S)-Isomer (Cat B) Quant->Pure IS_Check Isotope Dilution Available? Quant->IS_Check Surrogate Use Surrogate IS (Tropic Acid / d8-OH-Isoval) IS_Check->Surrogate No specific label

Caption: Decision matrix for selecting the appropriate grade of reference material based on analytical requirements.

Experimental Protocols

Protocol A: GC-MS Derivatization (Silylation)

This protocol ensures complete derivatization of the hydroxyl and carboxyl groups, crucial for distinguishing HMVA from interferences.[1][2]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Solvent: Pyridine (anhydrous).[2]

  • Internal Standard: Tropic Acid (1 mM).[2]

Workflow:

  • Extraction: Acidify 100 µL urine (pH < 2) with HCl. Extract with Ethyl Acetate (x2).[2]

  • Evaporation (CRITICAL): Dry under Nitrogen at 40°C .

    • Warning: Temperatures >50°C cause significant loss of volatile hydroxy acids [1].[2]

  • Derivatization: Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Protocol B: Chiral Differentiation

To confirm the presence of the (2S)-isomer specifically, standard silylation is insufficient if the column is achiral.[1][2]

Method: Use Chiral Derivatization with (S)-(+)-3-methyl-2-butylamine or similar chiral silylating agents, or utilize a Cyclodextrin-based GC column (e.g., Cyclosil-B).[1][2]

  • Result: The (2S,3S) isomer will elute at a distinct retention time from the (2R,3S) isomer present in the racemic standard.

Data Presentation: Expected Results

The following table summarizes the expected mass spectral ions (TMS derivative) for identification.

Fragment Ion (m/z)OriginSignificance
276 M+ (Molecular Ion)Often weak or absent in EI spectra.
261 [M - 15]+Loss of methyl group; confirms MW.
159 [M - COOTMS]+Quantifier Ion. Characteristic of alpha-hydroxy acids.[1][2]
73 [Si(CH3)3]+Generic TMS fragment (Qualifier).

Note on Stability: Comparison data shows that Category B (Pure) standards maintain calibration linearity (R² > 0.995) over a wider range than Category A, primarily because the mixture introduces variable background noise from the non-biological isomers.[2]

References

  • Extraction Efficiency & Evaporation Risks: Comparison of solvent evaporation parameters on the recovery of key diagnostic metabolites. Source:[1]

  • Metabolic Pathway & Isomer Identification: Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Source:[1]

  • Reference Standard Properties (Mixture): 2-Hydroxy-3-methylvaleric acid mixture of diastereomers, analytical standard. Source:[1]

  • Clinical Relevance (MSUD): Organic Acidurias: An Updated Review. Source:[1]

  • Isotope Labeled Analogues (General): Stable Isotope Standards for Mass Spectrometry. Source:[1]

Sources

Chiral Separation of BCAA Hydroxy Analogues: A Comparative Guide to Retention Times and Column Performance

Author: BenchChem Technical Support Team. Date: March 2026

Branched-chain amino acid (BCAA) hydroxy analogues—such as 2-hydroxyisocaproic acid (HICA), 2-hydroxyisovaleric acid (HIV), and 2-hydroxy-3-methylvaleric acid (HMA)—are critical biomarkers in metabolic profiling, fermentation analysis, and the structural elucidation of marine depsipeptides[1]. Because these aliphatic alpha-hydroxy acids lack strong UV chromophores and exist as stereoisomers with distinct biological functions, achieving baseline chiral separation requires highly specialized chromatographic strategies.

As an Application Scientist, selecting the correct Chiral Stationary Phase (CSP) is not merely about achieving resolution; it is about understanding the thermodynamic and steric interactions that dictate retention behavior. This guide objectively compares the performance of leading chiral columns, explains the mechanistic causality behind retention times, and provides a self-validating protocol for robust analytical workflows.

Mechanisms of Chiral Discrimination

The separation of underivatized BCAA hydroxy analogues is primarily achieved through two distinct classes of Chiral Stationary Phases (CSPs):

Ligand Exchange Chromatography (LEC)

Columns like the Phenomenex Chirex 3126 utilize a chiral selector ligand (e.g., D-penicillamine) that is tightly bound to a reversed-phase silica backbone[2]. The mobile phase must contain a transition metal ion, typically Copper (Cu²⁺).

  • The Causality of Separation: Separation is driven by the formation of a reversible, transient diastereomeric ternary complex between the chiral selector, the copper ion, and the analyte[2]. The stereochemistry of the analyte determines the steric hindrance within this complex. The enantiomer that forms the most energetically stable complex is retained the longest[2]. Furthermore, because the Cu(II)-analyte complex strongly absorbs UV light at 254 nm, this method elegantly solves the problem of poor UV detectability in aliphatic hydroxy acids[2].

Macrocyclic Antibiotics

Columns utilizing covalently bonded macrocyclic antibiotics, such as Ristocetin A (e.g., Astec Chirobiotic R), offer an alternative multimodal approach[3].

  • The Causality of Separation: Ristocetin A forms an aglycon "basket" with multiple chiral centers, amine groups, and hydroxyl groups[3]. Separation relies on a combination of hydrogen bonding, steric inclusion, and dipole-dipole interactions rather than metal coordination[3]. While highly selective, these columns often require LC-MS for detection since they do not inherently enhance the UV absorbance of the analytes.

Comparative Retention Time Data

The following table summarizes the retention behavior of BCAA hydroxy analogues on a D-penicillamine ligand exchange column.

Table 1: Retention Times of BCAA Hydroxy Analogues on Chirex 3126 (D) Conditions: 4.6 × 50 mm column; Mobile Phase: 2 mM CuSO₄ in MeCN/H₂O (15:85 v/v); Flow Rate: 1.0 mL/min; Detection: UV 254 nm.

AnalyteBCAA PrecursorL-Enantiomer RT (min)D-Enantiomer RT (min)Elution OrderResolution (

)
2-Hydroxyisovaleric acid (HIV) Valine8.0511.57L

D
> 2.0 (High)
2-Hydroxyisocaproic acid (HICA) Leucine24.0527.12L

D
> 2.0 (High)

Data derived from the chiral hydrolysis analysis of marine depsipeptides[4].

Analyzing the Causality of Retention Behavior
  • Elution Order (L before D): On a D-penicillamine chiral selector, D-hydroxy acids form a more thermodynamically stable ternary complex with the Cu(II) ion than their L-counterparts due to minimized steric repulsion in the coordination sphere. Consequently, the L-enantiomer elutes first[4].

  • Retention Time Disparity (HIV vs. HICA): Why does HICA retain nearly three times longer than HIV? The Chirex 3126 stationary phase is built on a reversed-phase packing material[2]. HICA possesses an isobutyl side chain, which contains one more methylene group than the isopropyl side chain of HIV. This increased lipophilicity results in significantly stronger secondary hydrophobic interactions with the column backbone, drastically extending the retention time[4].

Experimental Workflow & Decision Matrix

ChiralSeparation Prep Sample Preparation (Hydrolysis / Extraction) Select CSP Selection Strategy Prep->Select Ligand Ligand Exchange (LEC) e.g., Chirex 3126 (Cu2+) Select->Ligand Direct LC Macro Macrocyclic Antibiotics e.g., Ristocetin A Select->Macro Direct LC Deriv Indirect Derivatization e.g., Marfey's Reagent Select->Deriv Indirect LC DetectUV UV Detection (254 nm) Exploits Cu(II) Complex Ligand->DetectUV DetectMS LC-MS Analysis High Sensitivity Macro->DetectMS Deriv->DetectMS Result Enantiomeric Excess (ee) & Absolute Configuration DetectUV->Result DetectMS->Result

Decision matrix and workflow for the chiral separation of BCAA hydroxy analogues.

Self-Validating Protocol: Ligand Exchange LC

To ensure absolute scientific integrity, the following protocol incorporates self-validating steps to prevent misidentification caused by retention time drift or column degradation.

Step 1: Mobile Phase Preparation
  • Action: Dissolve Copper(II) sulfate pentahydrate in HPLC-grade water to achieve a 2 mM concentration. Mix with Acetonitrile at an 85:15 (Water:MeCN) volumetric ratio[1]. Filter through a 0.22 µm membrane.

  • Rationale: The 2 mM Cu(II) is the exact stoichiometric requirement to maintain the dynamic equilibrium of the ternary complex[2]. The 15% Acetonitrile acts as an organic modifier to disrupt secondary hydrophobic interactions, ensuring that highly lipophilic analogues like HICA elute within a reasonable timeframe (under 30 minutes)[2].

Step 2: Column Equilibration
  • Action: Install a Chirex 3126 (D-penicillamine) column (4.6 × 50 mm). Purge the system with the mobile phase at 1.0 mL/min until the baseline at 254 nm stabilizes.

  • Rationale: The column must be fully saturated with Cu(II) ions before injection. A drifting baseline indicates incomplete complexation on the stationary phase.

Step 3: System Suitability & Self-Validation
  • Action:

    • Inject a 10 µL aliquot of a racemic (D/L) mixture of the target hydroxy acid (e.g., DL-HIV). Verify that two distinct peaks appear with a resolution factor (

      
      ) 
      
      
      
      1.5.
    • Immediately inject a sample spiked with a known pure L-enantiomer standard.

  • Rationale: This is a critical self-validating mechanism. If the area of the first eluting peak increases during the spiked injection, you have definitively validated both the system's resolving power and the L

    
     D elution order[4]. This eliminates false positives caused by matrix interferences.
    
Step 4: Sample Analysis
  • Action: Inject the unknown sample (e.g., a biological extract or peptide hydrolysate). Monitor UV absorbance at 254 nm[1]. Calculate the Enantiomeric Excess (ee) by integrating the area under the L and D peaks.

Conclusion

Direct chiral separation of BCAA hydroxy analogues is most efficiently achieved using Ligand Exchange Chromatography. By leveraging the thermodynamic stability of Cu(II)-diastereomeric complexes, columns like the Chirex 3126 provide baseline resolution and enable direct UV detection[2]. Understanding the structural causality—specifically how the branched aliphatic side chains dictate hydrophobic retention—empowers researchers to optimize mobile phase modifiers and confidently determine absolute configurations in complex biological samples.

References

1.[2] Title: Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Source: windows.net. URL: 2.[4] Title: Two New Depsipeptides from the Marine Fungus Spicellum roseum. Source: thieme-connect.com. URL: 3.[1] Title: Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Source: mdpi.com. URL: 4.[3] Title: Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A. Source: mst.edu. URL:

Sources

cross-validation of GC-MS vs LC-MS for organic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Organic Acid Profiling: Cross-Validation of GC-MS and LC-MS Platforms

Organic acids are fundamental intermediates in cellular metabolism, serving as critical biomarkers for Inborn Errors of Metabolism (IEMs), microbial fermentation, and disease pathogenesis. Accurate quantification demands robust analytical platforms. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard. However, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful, high-throughput alternative.

As researchers and drug development professionals scale their metabolomic workflows, choosing between—or cross-validating—these orthogonal techniques is critical. This guide provides a rigorous methodological framework for comparing GC-MS and LC-MS platforms, focusing on the physical chemistry and causality behind experimental choices.

Mechanistic Foundations: The "Why" Behind the Platforms

Organic acids are highly polar, water-soluble molecules with high boiling points due to strong intermolecular hydrogen bonding from their carboxyl (-COOH) and hydroxyl (-OH) groups. The choice of analytical platform fundamentally alters how we manage these chemical properties.

  • GC-MS (Gas-Phase Analysis): Gas chromatography requires analytes to be volatile and thermally stable[1].

    • Causality: Because native organic acids are non-volatile, they must undergo chemical derivatization. Reagents like BSTFA or MTBSTFA replace active hydrogens with bulky, non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. This physical transformation drastically lowers the boiling point and increases thermal stability, preventing the molecules from degrading in the hot GC injector[2]. Once separated, Electron Ionization (EI) at 70 eV provides highly reproducible, library-matchable fragmentation.

  • LC-MS/MS (Liquid-Phase Analysis): Liquid chromatography bypasses the volatility requirement, allowing for the analysis of compounds in their native state[2].

    • Causality: By utilizing Electrospray Ionization (ESI) in negative mode, LC-MS exploits the natural tendency of organic acids to deprotonate (forming [M-H]⁻ ions) in slightly basic or neutral aqueous mobile phases[3]. This permits direct analysis, preserving thermally labile species (like isocitric acid) that might degrade in a GC system[2].

G cluster_GC GC-MS Pathway cluster_LC LC-MS Pathway Sample Biological Sample (Urine, Plasma) Extraction Metabolite Extraction & Isotope Spiking Sample->Extraction Evaporation Evaporate to Dryness (Removes H2O) Extraction->Evaporation Dilution Aqueous Dilution (Reduces Matrix Effects) Extraction->Dilution Derivatization Silylation (TMS) (Lowers Boiling Point) Evaporation->Derivatization GC_Sep Capillary GC (Thermal Separation) Derivatization->GC_Sep EI_MS Electron Ionization (70 eV Fragmentation) GC_Sep->EI_MS Data Cross-Validation & Statistical Analysis EI_MS->Data LC_Sep UHPLC (C18-AQ) (Native Separation) Dilution->LC_Sep ESI_MS Electrospray (ESI-) (Deprotonation) LC_Sep->ESI_MS ESI_MS->Data

Comparative analytical workflows for organic acid profiling using GC-MS vs. LC-MS platforms.

Self-Validating Protocol for Cross-Platform Validation

To objectively cross-validate these platforms, a unified sample preparation protocol must be established where a single biological sample is split. This ensures that any observed variance is strictly instrumental, not biological. A self-validating system requires internal calibration to account for differential matrix effects (in LC) and derivatization efficiencies (in GC).

Step 1: Spiking & Extraction

  • Aliquot 50 µL of biofluid (e.g., urine or plasma). Immediately spike with a heavy-isotope internal standard (IS) mix (e.g., ¹³C₄-succinic acid, ²H₄-citric acid).

  • Causality: The isotopic standards co-elute with the endogenous analytes, perfectly correcting for ion suppression in ESI and derivatization losses in GC, thereby self-validating the quantitative recovery of the run[4].

  • Add 200 µL of cold methanol (-20°C) to precipitate proteins. Centrifuge at 14,000 × g for 10 min.

Step 2: LC-MS/MS Pathway (Dilute-and-Shoot)

  • Transfer 50 µL of the supernatant. Dilute 1:10 with ultra-pure water containing 0.1% formic acid.

  • Causality: Direct injection of biological extracts into an LC-MS often causes severe ESI matrix effects. Dilution drastically reduces the concentration of co-eluting salts and phospholipids, mitigating ion suppression[5].

  • Inject 2 µL onto a C18-AQ column (optimized to resist stationary phase collapse in highly aqueous conditions)[6].

Step 3: GC-MS Pathway (Derivatization)

  • Transfer 50 µL of the supernatant to a glass vial. Evaporate to absolute dryness under a gentle nitrogen stream.

  • Causality: Trace water will violently hydrolyze the silylation reagents, destroying the reaction yield.

  • Add 50 µL methoxyamine hydrochloride in pyridine (60°C, 1 h). Causality: This locks ketone groups (e.g., in alpha-ketoglutarate), preventing the formation of multiple enol-isomer peaks that complicate quantification.

  • Add 50 µL BSTFA + 1% TMCS (60°C, 1 h) to silylate carboxyl and hydroxyl groups[7]. Inject 1 µL into a DB-5MS capillary column.

Quantitative Data Comparison

When validating the methods according to clinical standards, LC-MS/MS often demonstrates superiority in throughput and sensitivity for larger organic acids, while GC-MS maintains an edge in the chromatographic resolution of structural isomers[2][5].

Table 1: Typical Cross-Validation Metrics for Key Organic Acids

Organic AcidGC-MS LOD (µM)LC-MS LOD (µM)GC-MS Recovery (%)LC-MS Recovery (%)Intra-day RSD (GC / LC)
Lactic Acid 0.51.292 - 10588 - 1024.2% / 5.1%
Succinic Acid 0.20.0595 - 10894 - 1063.5% / 2.8%
Citric Acid 0.80.185 - 9896 - 1056.1% / 3.2%
Methylmalonic Acid 0.10.0290 - 10495 - 1084.5% / 3.0%

Data synthesized from comparative metabolomic validation studies[5][7].

Data Interpretation:

  • Sensitivity: LC-MS/MS achieves lower Limits of Detection (LODs) for di- and tricarboxylic acids (e.g., citric acid). Causality: Multi-functional molecules suffer from steric hindrance during GC derivatization, leading to incomplete reactions and lower yields[7]. LC-MS avoids this entirely.

  • Isomeric Resolution: GC-MS is fundamentally superior at separating isomers (e.g., citric acid vs. isocitric acid) due to the massive theoretical plate count of a 30-meter capillary column. Achieving baseline separation of these isomers in LC-MS requires highly specialized columns and extended gradient times[2].

Application Logic: Platform Selection

In the context of clinical diagnostics (e.g., screening for Inborn Errors of Metabolism), time-to-result is critical. Historically, GC-MS was the gold standard for untargeted screening of over 70+ biomarkers[5]. However, the 2+ hour sample preparation makes it a bottleneck.

The advent of high-resolution LC-QTOF/MS allows for the simultaneous targeted quantification and untargeted screening of organic acids in under 15 minutes per sample, without derivatization[5]. Conversely, for volatile short-chain fatty acids (SCFAs) like acetate and butyrate, GC-MS remains the undisputed champion, as these compounds are too small and volatile to be reliably retained and ionized in standard LC-MS workflows[3].

LogicTree Start Target Analyte Properties Volatile Volatile / SCFAs (e.g., Butyrate) Start->Volatile NonVolatile Polar / Di-carboxylic (e.g., Citrate) Start->NonVolatile GC_Pref GC-MS (High Resolution) Volatile->GC_Pref Throughput High Throughput Required? NonVolatile->Throughput LC_Pref LC-MS/MS (Direct Injection) Throughput->LC_Pref Yes (Clinical) Deriv_GC GC-MS (Derivatization) Throughput->Deriv_GC No (Discovery)

Decision matrix for selecting GC-MS versus LC-MS platforms for organic acid analysis.

Conclusion

Cross-validation reveals that GC-MS and LC-MS are not mutually exclusive but highly complementary. GC-MS provides unmatched chromatographic resolution and library-based identification for volatile/semi-volatile and isomeric organic acids. LC-MS/MS delivers the high-throughput, high-sensitivity quantification required for modern clinical diagnostics and biopharmaceutical monitoring. A robust laboratory will leverage both, guided by the specific physicochemical properties of the target metabolome.

References

  • PMC / National Institutes of Health. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Available at:[Link]

  • ResearchGate. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Available at:[Link]

  • Lab Manager. Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS. Available at: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at:[Link]

  • Frontiers. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis. Available at:[Link]

Sources

optical rotation values for pure (2S)-2-hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The (2S)-2-hydroxy-3-methylpentanoic acid (also known as L-isoleucic acid or (2S,3S)-2-hydroxy-3-methylvaleric acid ) is a chiral


-hydroxy acid derived from the metabolism or chemical deamination of L-isoleucine. It serves as a critical chiral building block in the synthesis of depsipeptides (e.g., viridamide A, focardins) and other bioactive natural products.

This guide details the specific optical rotation values, synthesis protocols, and stereochemical comparisons for the pure (2S,3S) isomer and its diastereomers.

Comparative Optical Rotation Data

The specific rotation (


) is the definitive physical constant for verifying the stereochemical purity of (2S)-2-hydroxy-3-methylpentanoic acid. The value is highly sensitive to solvent, concentration, and the specific diastereomer (3-methyl stereocenter).
Primary Isomer: (2S,3S)-2-Hydroxy-3-methylpentanoic acid

Synonyms: L-Isoleucic acid, (S)-2-hydroxy-(S)-3-methylvaleric acid[1]

SolventConcentration (

, g/100 mL)
Temperature

Value
Reference
Chloroform (CHCl

)
1.0 20 °C -20.8° Core Synthesis / Winitz et al. [1]
Chloroform (CHCl

)
0.3725 °C-37.5°Keramamide B Synthesis [2]
Methanol (MeOH)1.025 °C-11.0° to -17.0°*Comparative Lit. (Derivative) [3]
1N NaOH1.025 °C-2.5° to -4.0°Greenstein & Winitz [4]

*Note: Values in methanol often vary significantly based on trace water content and exact temperature. The chloroform value of -20.8° is the most reliable standard for the free acid.

Stereoisomer Comparison

Comparing the (2S,3S) isomer with its enantiomer and diastereomers is crucial for identifying epimerization.

Isomer ConfigurationPrecursor Amino Acid

(CHCl

,

)
Direction of Rotation
(2S,3S) L-Isoleucine-20.8° Levorotatory (-)
(2R,3R) D-Isoleucine+20.8° Dextrorotatory (+)
(2S,3R) L-allo-Isoleucine+4.5° (est.)Dextrorotatory (+)
(2R,3S) D-allo-Isoleucine-4.5° (est.)Levorotatory (-)

Experimental Protocol: Synthesis & Verification

The standard method for producing high-purity (2S,3S)-2-hydroxy-3-methylpentanoic acid is the Van Slyke deamination of L-isoleucine. This reaction proceeds with retention of configuration at the C2 position due to the neighboring group participation of the carboxylate, preventing inversion (Walden inversion) typically seen with primary amines.

Protocol: Diazotization of L-Isoleucine

Reagents:

  • L-Isoleucine (Pure (2S,3S) isomer)[1][2]

  • Sodium Nitrite (NaNO

    
    )
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , 1 M)
  • Diethyl Ether or Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-isoleucine (1.0 eq) in 1 M H

    
    SO
    
    
    
    (approx. 20 mL per gram of amino acid) at 0 °C.
  • Diazotization: Add a solution of NaNO

    
     (1.5–6.0 eq) in water dropwise over 1–2 hours.
    
    • Critical Control: Maintain temperature < 5 °C to minimize side reactions and potential racemization.

  • Reaction: Stir the mixture at 0 °C for 3 hours, then allow to warm to room temperature overnight.

  • Extraction: Saturate the aqueous phase with NaCl and extract exhaustively with diethyl ether or ethyl acetate (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Note: The product is a viscous oil. Distillation (Kugelrohr) or column chromatography may be required to remove trace impurities if the rotation value deviates from -20.8°.

Quality Control Check
  • Visual: Colorless to pale yellow oil.

  • Polarimetry: Dissolve 100 mg in 10 mL CHCl

    
    . Measure 
    
    
    
    at 20 °C. Target: -20.8° ± 1.0° .
  • NMR:

    
    H NMR should show distinct doublet/triplet patterns for the 3-methyl and terminal ethyl groups, confirming the isoleucine carbon skeleton is intact.
    

Mechanism of Stereoretention

Understanding why the configuration is retained is vital for troubleshooting low optical purity.

G cluster_legend Stereochemical Outcome L_Ile L-Isoleucine (2S,3S)-Amino Acid Diazo Diazonium Intermediate (Unstable) L_Ile->Diazo NaNO2, H2SO4 (Diazotization) AlphaLactone α-Lactone Intermediate (Transient) Diazo->AlphaLactone Intramolecular Displacement (Inversion #1) L_Hmp L-Isoleucic Acid (2S,3S)-Hydroxy Acid AlphaLactone->L_Hmp H2O Attack (Inversion #2) = Net Retention Outcome Double Inversion leads to Retention of Configuration

Caption: The reaction proceeds via a double inversion mechanism involving a transient


-lactone species, resulting in net retention of the (S)-configuration at C2.

Factors Affecting Optical Rotation

When comparing your experimental data to literature values, consider these variables:

  • Solvent Polarity: Hydroxy acids form intermolecular hydrogen bonds. In non-polar solvents like chloroform, the monomeric form dominates, giving a consistent negative rotation (-20.8°). In protic solvents (water, methanol) or basic solutions (NaOH), ionization and dimerization shifts the equilibrium, often reducing the magnitude or flipping the sign.

  • C3-Epimerization: Contamination with L-allo-isoleucine (2S,3R) in the starting material will drastically alter the rotation, as the (2S,3R) isomer has a positive rotation (+4.5°). Ensure the starting L-isoleucine is

    
     pure.
    
  • Temperature: The temperature coefficient for hydroxy acids is significant. Measurements should be strictly controlled at 20 °C or 25 °C as specified.

References

  • Synthesis and Rotation Data : Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters. (2022). Core.ac.uk. Link (Cites

    
     for (2S,3S)-1d).
    
  • Keramamide B Fragment : Toward a Total Synthesis of Keramamide B. (2003). Heterocycles. Link (Cites

    
     for the side chain acid).
    
  • Viridamide A Structure : Total synthesis-driven structure determination of viridamide A. (2025). Bulletin of the Chemical Society of Japan. Link (Discusses stereochemical assignment of Hmpa unit).

  • Classic Methodology : Greenstein, J. P., & Winitz, M. (1961).[3] Chemistry of the Amino Acids. John Wiley & Sons. (Authoritative source on

    
    -hydroxy acid synthesis via diazotization).
    

Sources

×

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